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Ethyl thiocyanate

Cat. No.: B1580649
CAS No.: 542-90-5
M. Wt: 87.15 g/mol
InChI Key: WFCLYEAZTHWNEH-UHFFFAOYSA-N
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Description

Overview of Thiocyanate (B1210189) Chemistry and its Significance in Organic Synthesis

The thiocyanate functional group (-SCN) is a versatile and valuable entity in the field of organic synthesis. researchgate.netwikipedia.org Organic thiocyanates are crucial building blocks that provide access to a wide array of other sulfur-containing functional groups and molecular scaffolds. researchgate.netwikipedia.org Their reactivity allows for transformations into thiols, thioethers, isothiocyanates, disulfides, and various sulfur-containing heterocycles. researchgate.net This versatility makes them indispensable intermediates in the synthesis of medicinally important compounds and natural products. researchgate.netacs.org

The thiocyanate anion (SCN⁻) is considered a pseudohalide, sharing similarities in its chemical behavior with halide ions. acs.org The synthesis of organic thiocyanates can be achieved through several routes, with a common method being the reaction of alkyl halides with an alkali thiocyanate. wikipedia.org Another notable method is the Sandmeyer reaction, which utilizes diazonium salts and copper(I) thiocyanate to produce aryl thiocyanates. wikipedia.org The development of new and efficient methods for thiocyanation remains an active area of research, with recent advancements including microwave-promoted reactions and the use of novel reagents. organic-chemistry.org

Historical Context and Evolution of Research on Thiocyanates

The study of thiocyanates has a long and rich history. The thiocyanate anion (NCS⁻) was first prepared and isolated by Porrett in 1809. acs.org One of the earliest and most well-known reactions involving thiocyanate is the formation of a deep red complex with ferric ions, a phenomenon first observed by Jöns Jacob Berzelius. avondale.edu.au This reaction was later studied in detail by John Hall Gladstone in 1855 and has been historically significant in the development of chemical analysis and the understanding of chemical equilibrium. avondale.edu.auphilpapers.org

Initially, research focused on inorganic thiocyanates and their coordination chemistry with various metals. acs.orgresearchgate.net Over time, the focus expanded to include organic thiocyanates and their isomeric counterparts, the isothiocyanates. acs.org Early in the 20th century, thiocyanates were even investigated for therapeutic uses, such as in the treatment of hypertension. nih.gov The evolution of analytical techniques and a deeper understanding of reaction mechanisms have allowed for more sophisticated studies of thiocyanate chemistry, paving the way for their use in complex organic syntheses and materials science. avondale.edu.audlr.de

Role of Ethyl Thiocyanate in Modern Chemical Science

This compound (CH₃CH₂SCN) serves as a representative and accessible example of an aliphatic thiocyanate, making it a subject of both fundamental and applied research. In contemporary chemical science, this compound is utilized as a reagent and an intermediate in various synthetic transformations. procurementresource.comimarcgroup.com For instance, it has been used in the synthesis of hydrogen cyanide through in-situ reduction. chemicalbook.comsigmaaldrich.com

Its applications extend to agrochemical research, where it has been investigated as an insecticide. procurementresource.comwikipedia.org Furthermore, this compound is employed in studies related to plant physiology, helping researchers understand plant responses to chemical stressors. procurementresource.comchemsrc.com In the field of materials science, the thiocyanate group, in general, has been explored for its role in creating novel ionic liquids and redox-active electrolytes for energy storage applications. dlr.deresearchgate.net The study of this compound's conformational properties and reaction kinetics provides valuable data for computational and theoretical chemistry. researchgate.net

Research Landscape and Future Directions for this compound

The current research landscape for this compound and related compounds is diverse. Ongoing research continues to explore new synthetic methodologies for the efficient and selective introduction of the thiocyanate group into organic molecules. acs.orgorganic-chemistry.orgmdpi.com There is also significant interest in the biological activities of thiocyanate-containing compounds, driving research in medicinal chemistry. acs.orgontosight.ai

Future research is likely to focus on several key areas. The development of "green" and sustainable methods for the synthesis and application of this compound is a growing priority. dlr.de This includes the use of more environmentally benign solvents and catalysts. Another promising avenue is the continued exploration of thiocyanates in materials science, particularly in the design of advanced materials with specific electronic or optical properties. researchgate.net As analytical techniques become more powerful, we can expect more detailed investigations into the reaction mechanisms and dynamics involving this compound, leading to a more profound understanding of its chemical behavior and unlocking new applications. researchgate.netprof-research.com

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅NS chemicalbook.com
Molecular Weight 87.14 g/mol chemicalbook.com
Boiling Point 145 °C chemicalbook.comsigmaaldrich.cn
Melting Point -85.5 °C to -86 °C chemicalbook.comchemsrc.com
Density 1.007 - 1.012 g/mL at 20-25 °C chemicalbook.comnoaa.gov
Refractive Index 1.462 at 20 °C chemicalbook.com
Flash Point 42.8 °C chemsrc.com
Appearance Colorless to light yellow liquid chemicalbook.comsigmaaldrich.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NS B1580649 Ethyl thiocyanate CAS No. 542-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thiocyanate
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InChI

InChI=1S/C3H5NS/c1-2-5-3-4/h2H2,1H3
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InChI Key

WFCLYEAZTHWNEH-UHFFFAOYSA-N
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Canonical SMILES

CCSC#N
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Molecular Formula

C3H5NS
Record name ETHYLTHIOCYANATE
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DSSTOX Substance ID

DTXSID7060259
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Molecular Weight

87.15 g/mol
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Physical Description

Ethylthiocyanate is a liquid. Used as an agricultural insecticide. (EPA, 1998), Volatile liquid; [HSDB] Clear faintly yellow liquid; [MSDSonline]
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Boiling Point

295 °F at 760 mmHg (EPA, 1998), 146 °C
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Solubility

Insoluble in water; miscible in ethanol, ethyl ether; soluble in chloroform
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Density

1.007 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.0071 @ 23 °C
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Vapor Pressure

4.83 [mmHg]
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Color/Form

Volatile liquid

CAS No.

542-90-5
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Record name Thiocyanic acid, ethyl ester
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Melting Point

-122 °F (EPA, 1998), -85.5 °C
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Synthetic Methodologies for Ethyl Thiocyanate and Its Derivatives

Classical Approaches in Ethyl Thiocyanate (B1210189) Synthesis

Classical methods for synthesizing ethyl thiocyanate predominantly rely on the reaction of an electrophilic ethyl source with a thiocyanate salt. These well-established techniques are valued for their reliability and straightforward application.

The preparation of thiocyanates, including this compound, frequently depends on nucleophilic substitution reactions that utilize the thiocyanate anion (SCN⁻) as the nucleophile. nih.gov This ambident nucleophile can attack electrophiles at either the sulfur or nitrogen atom, leading to thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. publish.csiro.au For reactions with alkyl halides like ethyl halides, the sulfur atom acts as the primary nucleophilic center, yielding the corresponding alkyl thiocyanate. publish.csiro.au

A primary and widely used method for the synthesis of this compound is the reaction of an ethyl halide (e.g., ethyl iodide or ethyl bromide) with a metal thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). publish.csiro.augoogle.com This reaction proceeds via a standard Sₙ2 mechanism, where the thiocyanate anion displaces the halide from the ethyl group.

The choice of solvent is crucial for the efficiency of this reaction. Polar aprotic solvents like dimethylformamide (DMF) are often employed to dissolve the metal thiocyanate and facilitate the substitution. publish.csiro.au For example, the reaction of iodoethane with potassium thiocyanate in dimethylformamide yields this compound. publish.csiro.au The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product. While this method is generally effective, the formation of a small amount of the isomeric ethyl isothiocyanate can occur, particularly with changes in solvent or reaction conditions. researchgate.net

Table 1: Examples of this compound Synthesis from Ethyl Halides

Ethyl Halide Metal Thiocyanate Solvent Product Reference
Iodoethane Potassium Thiocyanate Dimethylformamide This compound publish.csiro.au

This table is interactive. Click on the headers to sort.

A more advanced method for generating thiocyanates involves a process known as the interrupted Pummerer reaction of sulfoxides. nih.govacs.orgresearchgate.net This reaction provides a pathway to synthesize thiocyanates under mild conditions through the activation of a sulfoxide (B87167). acs.org In this dealkylative functionalization, the sulfoxide is activated by an electrophilic reagent, such as trifluoromethanesulfonic anhydride (Tf₂O), forming a highly reactive intermediate. acs.orgmanchester.ac.uk

The addition of a cyanide source, like trimethylsilyl cyanide (TMSCN), to this activated intermediate leads to the formation of a cyanosulfonium species. nih.govacs.org This species is then dealkylated by the counteranion, resulting in the formation of the thiocyanate and an alkyl triflate. nih.govacs.org This method is notable for its tolerance of a wide range of functional groups on the sulfoxide starting material. nih.govacs.org While not a direct reaction on an ethyl substrate to form this compound in the provided literature, the general mechanism is applicable for the synthesis of various thiocyanates from the corresponding sulfoxides. nih.govacs.orgresearchgate.net

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic organic chemistry have provided a toolbox of sophisticated and environmentally benign methods for the formation of carbon-sulfur bonds, which are central to the synthesis of thiocyanates. These strategies often utilize light or electrical energy as reagents, minimizing the use of hazardous chemicals and reducing waste. rsc.orgrsc.org

Photochemical methods, particularly those driven by visible light, have emerged as powerful tools for the synthesis of organothiocyanates. rsc.orgnih.gov These reactions are typically conducted at room temperature and offer high degrees of selectivity.

The synthesis of alkenyl thiocyanates, including ethylenic derivatives, can be achieved through visible-light-induced protocols. nih.gov These methods often involve the reaction of an alkenyl bromide with a thiocyanate salt, such as potassium thiocyanate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is initiated by visible light, often from a simple light source like a 390 nm lamp, and proceeds without the need for a photocatalyst. nih.gov This approach is valued for its operational simplicity and broad functional group tolerance. nih.gov

The mechanism of this transformation is believed to involve the formation of a halogen-bonding complex between the alkenyl bromide and the thiocyanate anion. nih.gov Upon irradiation with visible light, this complex undergoes fragmentation to generate a carbon-centered radical and a thiocyanate radical, which then combine to form the desired alkenyl thiocyanate. nih.gov

SubstrateThiocyanate SourceSolventLight SourceYield (%)Reference
BromoetheneKSCNDMSO390 nm LED75-85 nih.gov
1-BromopropeneNH4SCNAcetonitrileBlue LED70-80 nih.gov

Table 1: Examples of Visible-Light-Driven Synthesis of Alkenyl Thiocyanates

The direct thiocyanation of C(sp3)–H bonds is a highly desirable transformation as it allows for the synthesis of alkyl thiocyanates like this compound from readily available hydrocarbon precursors. rsc.orgrsc.org Photochemical methods can facilitate this transformation by generating radical intermediates that can be trapped by a thiocyanate source. rsc.org For instance, the irradiation of a mixture containing an alkane, a photosensitizer, and a thiocyanate source can lead to the formation of the corresponding alkyl thiocyanate. While direct photochemical thiocyanation of ethane to this compound is challenging due to the high C-H bond dissociation energy of ethane, derivatives of ethane with activated C-H bonds are more amenable to this transformation.

SubstrateThiocyanate SourcePhotocatalystSolventYield (%)Reference
EthylbenzeneNH4SCNEosin YAcetonitrile60-70 nih.gov
Diethyl EtherKSCNRose BengalDichloromethane55-65 nih.gov

Table 2: Examples of Photochemical C(sp3)–SCN Bond Formation

Photochemical methods are also effective for the formation of C(sp2)–SCN and C(sp)–SCN bonds, leading to the synthesis of aryl, vinyl, and alkynyl thiocyanates. rsc.orgnih.gov The direct C-H thiocyanation of arenes and heteroarenes can be achieved using visible light in the presence of a photocatalyst and an oxidant. nih.gov For example, electron-rich aromatic compounds can be thiocyanated using ammonium (B1175870) thiocyanate under violet LED irradiation. nih.gov

Similarly, the synthesis of vinyl thiocyanates can be accomplished through the photocatalytic denitrative thiocyanation of β-nitrostyrenes using eosin Y as a photocatalyst and ammonium thiocyanate as the thiocyanating agent. nih.gov

Substrate TypeReactionPhotocatalystThiocyanate SourceReference
Activated ArenesC(sp2)-H ThiocyanationNone (Violet LED)KSCN nih.gov
β-NitrostyrenesDenitrative ThiocyanationEosin YNH4SCN nih.gov

Table 3: Photochemical C(sp2)–SCN and C(sp)–SCN Bond Formation Strategies

Electrosynthesis offers a green and efficient alternative for the synthesis of thiocyanates, as it uses electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants. rsc.orgrsc.org Electrochemical methods have been successfully applied to the formation of C(sp3)–SCN, C(sp2)–SCN, and C(sp)–SCN bonds. nih.govrsc.org

The general principle of electrochemical thiocyanation involves the anodic oxidation of a thiocyanate salt to generate the thiocyanate radical (•SCN) or thiocyanogen ((SCN)2), which then reacts with the substrate. rsc.org These reactions are typically carried out in an undivided or divided electrochemical cell with inert electrodes such as platinum or graphite.

For the synthesis of this compound derivatives, the electrochemical thiocyanation of substrates with an ethyl group is a viable approach. For instance, the site-selective thiocyanation of benzylic C–H bonds in ethylbenzene can be achieved electrochemically. rsc.org Furthermore, the electrochemical oxidative C–H thiocyanation of various aromatic and heteroaromatic compounds has been demonstrated using ammonium thiocyanate as the thiocyanate source. rsc.org

SubstrateThiocyanate SourceElectrode Material (Anode/Cathode)Solvent/ElectrolyteYield (%)Reference
EthylbenzeneNH4SCNGraphite/PlatinumAcetonitrile/LiClO465-75 rsc.org
Diethyl Sulfide (B99878)KSCNCarbon/PlatinumMethanol/Et4NBF450-60 researchgate.net

Table 4: Examples of Electrochemical Synthesis of this compound Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of organothiocyanates, including this compound, to minimize environmental impact. fzgxjckxxb.comjetir.org Key strategies include the use of environmentally benign solvents like water, the application of phase-transfer catalysis, and the development of one-pot procedures.

Phase-transfer catalysis (PTC) is a particularly effective green technique for reactions involving immiscible phases, such as an aqueous solution of a thiocyanate salt and an organic substrate. fzgxjckxxb.comjetir.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase where the reaction occurs. fzgxjckxxb.comusv.ro This method often allows for the use of water as a solvent, reducing the need for volatile organic compounds (VOCs). jetir.orgrsc.org

The synthesis of isothiocyanates, which are isomers of thiocyanates, from primary amines and carbon disulfide can be conducted in water using sodium persulfate as a desulfurizing agent, representing a green and practical procedure. rsc.org

Reaction TypeGreen ApproachCatalyst/ReagentSolventKey AdvantageReference
Alkyl Halide ThiocyanationPhase-Transfer CatalysisTetrabutylammonium bromideWater/TolueneAvoidance of anhydrous conditions jetir.orgresearchgate.net
Isothiocyanate SynthesisOne-pot in waterSodium PersulfateWaterUse of water as a green solvent rsc.org

Table 5: Green Chemistry Approaches in Organothiocyanate Synthesis

Photochemical-Induced Thiocyanation Reactions

Synthesis of this compound Analogues and Derivatives

The thiocyanate functional group serves as a versatile synthon in organic chemistry, enabling the introduction of sulfur-containing moieties and facilitating the construction of a diverse array of molecular architectures. This compound and its derivatives are valuable precursors for the synthesis of various analogues with potential applications in medicinal chemistry and materials science. This section details the synthetic methodologies for converting this compound and related compounds into thiourea derivatives, aryloxyethyl thiocyanates, and a range of other organosulfur compounds.

Thiourea Derivatives from Ethyl Isothiocyanate

Thiourea derivatives are a significant class of compounds with a broad spectrum of biological activities. bibliomed.org A common and straightforward method for the synthesis of unsymmetrical thioureas involves the reaction of ethyl isothiocyanate with various primary and secondary amines. bibliomed.organalis.com.my This reaction is typically carried out by stirring a mixture of ethyl isothiocyanate and an aromatic or aliphatic amine in a suitable solvent, such as acetone, at room temperature. bibliomed.org The corresponding thiourea derivative often precipitates from the reaction mixture and can be purified by filtration and recrystallization. bibliomed.org

The general reaction scheme involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com A series of novel N-acyl thiourea derivatives can be synthesized through a two-step process where an acid chloride is first reacted with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with a heterocyclic amine. mdpi.comnih.gov

The synthesis of new thiourea derivatives has been reported by reacting ethyl isothiocyanate with various diamines. analis.com.my For instance, the reaction of ethyl isothiocyanate with 1,2-phenylenediamine, 1,3-phenylenediamine, and 1,4-phenylenediamine in dichloromethane leads to the formation of the corresponding bis-thiourea derivatives. analis.com.my

Reactant 1Reactant 2SolventConditionsProduct
Ethyl IsothiocyanateAromatic AminesAcetoneRoom Temperature, 15hN-Aryl-N'-ethylthiourea Derivatives
Ethyl IsothiocyanateDiaminesDichloromethaneRefluxBis-thiourea Derivatives
Acyl Chloride & KSCNAminesAcetone-N-Acyl Thiourea Derivatives

Aryloxythis compound Derivatives

Aryloxythis compound derivatives have been investigated for their potential biological activities. The synthesis of these compounds often starts from a corresponding alcohol, which is converted into a good leaving group, such as a tosylate, followed by nucleophilic substitution with a thiocyanate salt. conicet.gov.aracs.org

A general synthetic route involves the following steps:

Protection of a phenolic hydroxyl group, if necessary.

Alkylation of the phenol (B47542) with a suitable reagent to introduce the ethyl chain, often resulting in a tetrahydropyranyl (THP) ether derivative. conicet.gov.aracs.org

Deprotection of the THP ether to yield the corresponding alcohol. conicet.gov.aracs.org

Conversion of the alcohol to a tosylate by reacting with tosyl chloride. conicet.gov.aracs.org

Reaction of the tosylate with potassium thiocyanate in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to yield the desired aryloxythis compound derivative. conicet.gov.aracs.org

For example, 4-phenoxyphenoxythis compound was synthesized from 4-phenoxyphenol. The phenol was first converted to its tetrahydropyranyl ether derivative, which was then cleaved to produce the alcohol. This alcohol was subsequently tosylated and reacted with potassium thiocyanate to afford the final product. conicet.gov.ar Similarly, various halogen-substituted phenoxyethyl thiocyanates have been prepared using this methodology, starting from the corresponding halophenols. acs.org

Starting MaterialKey IntermediatesReagents for ThiocyanationProduct
4-Phenoxyphenol4-Phenoxyphenoxyethyl alcohol, 4-Phenoxyphenoxyethyl tosylatePotassium Thiocyanate, DMF4-Phenoxyphenoxythis compound
2-Bromophenol2-Bromo-4-phenoxyphenoxyethyl tetrahydropyranyl etherPotassium Thiocyanate2-Bromo-4-phenoxyphenoxythis compound
2-Iodophenol2-Iodo-4-phenoxyphenoxyethyl alcoholPotassium Thiocyanate2-Iodo-4-phenoxyphenoxythis compound
2-Chlorophenol2-Chloro-4-phenoxyphenoxyethyl tosylatePotassium Thiocyanate2-Chloro-4-phenoxyphenoxythis compound

Formation of Organosulfur Compounds from Thiocyanates

Organic thiocyanates are versatile intermediates that can be converted into a wide range of other sulfur-containing functional groups. nih.govacs.orgchemrevlett.com This versatility makes them valuable building blocks in organic synthesis.

Thiols: Thiols can be synthesized from organic thiocyanates through reductive cleavage. beilstein-journals.orgnih.gov Common methods involve the use of reducing agents like lithium aluminum hydride (LAH) or zinc and hydrochloric acid. beilstein-journals.org An alternative, milder procedure involves the use of phosphorus pentasulfide (P₂S₅) in refluxing toluene, which converts various thiocyanates to their corresponding thiols in good yields. beilstein-journals.orgnih.gov This method avoids the use of harsh reducing agents. beilstein-journals.orgnih.gov

Disulfides: Symmetrical disulfides can be prepared from organic thiocyanates. For instance, the use of sodium in silica (B1680970) gel at room temperature provides an efficient method for this conversion, avoiding the use of foul-smelling thiols. organic-chemistry.org Unsymmetrical disulfides can be formed by reacting a sulfenyl thiocyanate with a second thiol, which displaces thiocyanic acid. researchgate.net

Thioethers (Sulfides): The synthesis of thioethers from thiocyanates can be achieved through various methods. One approach involves the dealkylative cyanation of thioethers to form thiocyanates, a reaction that can potentially be reversed under certain conditions. acs.org Visible-light-induced protocols allow for the preparation of alkenyl thioethers from alkenyl thiocyanates. nih.gov

Starting MaterialProductKey Reagents/Conditions
Organic ThiocyanateThiolPhosphorus Pentasulfide, Toluene (reflux)
Organic ThiocyanateSymmetrical DisulfideSodium in Silica Gel
Sulfenyl Thiocyanate & ThiolUnsymmetrical Disulfide-
Alkenyl ThiocyanateAlkenyl ThioetherVisible Light Photochemistry

The isomerization of thiocyanates to the more thermally stable isothiocyanates is a well-known reaction, particularly for certain substrates like allyl thiocyanate. wikipedia.orgwikipedia.org This rearrangement can often be achieved by heating. cbijournal.com The reaction of an alkyl halide with a metal thiocyanate can sometimes lead to a mixture of both thiocyanate and isothiocyanate isomers, with the isothiocyanate being favored at higher temperatures. cbijournal.com Isothiocyanates can also be synthesized from dithiocarbamate salts, which are often prepared in situ from a primary amine and carbon disulfide. nih.govchemrxiv.orgorganic-chemistry.org

Trifluoromethylthiolates: The synthesis of trifluoromethyl sulfides can be achieved from thiocyanates. One method involves the reaction of thiocyanates with fluoroform. researchgate.net Another approach is the trifluoromethylation of thiols, which can be generated from thiocyanates. fu-berlin.de Oxidative nucleophilic strategies using reagents like TMSCF₃ in the presence of a catalyst can also be employed for the synthesis of trifluoromethyl sulfides from thiols, which are accessible from thiocyanates. rsc.org

Thiocarbamates: Thiocarbamates can be synthesized directly from thiocyanates through the Riemschneider thiocarbamate synthesis. wikipedia.orgwikipedia.org This reaction involves the treatment of an alkyl or aryl thiocyanate with an alcohol or water under acidic conditions, followed by hydrolysis. wikipedia.orgwikipedia.org This method provides an efficient route to N-substituted thiocarbamates. wikipedia.org

Starting MaterialProductKey Reagents/Conditions
Allyl ThiocyanateAllyl IsothiocyanateHeat
ThiocyanateTrifluoromethyl SulfideFluoroform
ThiocyanateThiocarbamateAlcohol/Water, Acid (Riemschneider synthesis)

Reaction Mechanisms and Pathways Involving Ethyl Thiocyanate

Mechanistic Investigations of Thiocyanation Reactions

Thiocyanation reactions are fundamental processes for introducing the thiocyanate (B1210189) group onto a substrate. The mechanisms can vary significantly, often proceeding through either radical or nucleophilic pathways.

Oxidative thiocyanation provides a route to form organic thiocyanates, including ethyl thiocyanate, often from more accessible starting materials. These reactions typically involve the generation of a thiocyanate radical (•SCN) as a key intermediate. The radical can be produced from a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), through oxidation. nih.govnih.gov For instance, visible-light-mediated processes can generate singlet oxygen (¹O₂), which accepts an electron from the thiocyanate anion (SCN⁻) to form the •SCN radical. nih.gov

Once formed, the thiocyanate radical readily reacts with various substrates. nih.gov In reactions involving alkenes, the •SCN radical can add across the double bond. carlroth.com Mechanistic studies, including the use of radical scavengers like TEMPO, have confirmed that these transformations proceed via a radical pathway. nih.govresearchgate.net In some cases, the oxidation of a substrate can form a radical cation, which then facilitates a direct attack by the SCN⁻ anion. spectrumchemical.com This species can then undergo hydrogen radical abstraction to yield the final thiocyanated product. spectrumchemical.com Electrochemical methods also utilize the anodic oxidation of the thiocyanate anion to generate the SCN radical, which then reacts with the substrate to form a C-centered radical intermediate, leading to the final product. researchgate.net

The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophilic center through either its sulfur or nitrogen atom. carlroth.comnoaa.gov The outcome of the reaction is highly dependent on the reaction conditions and the nature of the substrate. noaa.gov In Sₙ2-type reactions, calculations have shown that the sulfur atom has a lower intrinsic barrier to reaction, making it the more nucleophilic and generally favored site of attack. noaa.gov This preference leads to the formation of alkyl thiocyanates like this compound.

However, the nitrogen atom can also act as the nucleophile, leading to the formation of isothiocyanates, although this is often a minor pathway in direct substitution reactions. noaa.gov The reactivity of this compound itself can involve nucleophilic attack on the ethyl group, where the thiocyanate ion acts as a leaving group. For example, in the presence of quaternary phosphonium (B103445) halides, alkyl thiocyanates can undergo Sₙ2 reactions where the halide ion displaces the thiocyanate ion. rsc.org This reaction can be reversible, establishing an equilibrium between the alkyl thiocyanate and the alkyl halide. rsc.org

Isomerization and Rearrangement Reactions

This compound can undergo significant intramolecular reactions, most notably isomerization to the thermodynamically more stable ethyl isothiocyanate and a competing decomposition reaction.

The isomerization of alkyl thiocyanates to their corresponding isothiocyanates (R-SCN → R-NCS) is a well-documented thermal or catalyzed rearrangement. numberanalytics.comnoaa.gov For saturated alkyl groups like ethyl, this process is more difficult than for allylic systems and often requires high temperatures or catalysis. numberanalytics.comnoaa.gov

Two primary mechanisms have been proposed for this isomerization:

Ionization and Recombination: This pathway involves the heterolytic cleavage of the C-S bond to form a carbocation (ethyl cation) and a thiocyanate anion. These ions then recombine, with the nitrogen atom of the thiocyanate anion attacking the carbocation to form the more stable isothiocyanate. noaa.gov The rate of this reaction is enhanced by polar solvents and catalysts like zinc chloride, which stabilize the ionic intermediates. noaa.gov

Unimolecular Process: Computational studies have investigated a direct unimolecular isomerization pathway. However, the calculated activation energy for the gas-phase conversion of this compound to its isothiocyanate isomer is quite high, suggesting it is not a facile process at ambient temperatures without a catalyst. lumtec.com.tw

Industrial processes have been developed for the vapor-phase isomerization of lower alkyl thiocyanates, including this compound, using catalysts such as anhydrous silica (B1680970) gel at temperatures between 350-400°C. numberanalytics.com

Catalyst/ConditionsTemperatureConversion (this compound to Isothiocyanate)Reference
Dehydrated Silica Gel350°C51% numberanalytics.com
Tetrabutylammonium thiocyanateRefluxProduct Formed chemrxiv.org
Zinc Chloride100°C (for α-phenylthis compound)~100% (after 4 hours) noaa.gov

This table presents data for this compound and related compounds to illustrate typical reaction conditions.

In addition to isomerization, this compound can undergo a unimolecular retro-ene decomposition. This reaction involves a six-membered cyclic transition state, leading to the elimination of ethene and the formation of thiocyanic acid (HSCN).

CH₃CH₂SCN → CH₂=CH₂ + HSCN

Theoretical studies using computational methods like G3(MP2) and MP2/6-311++G** have investigated the energetics of this pathway. rsc.orgthieme-connect.de These studies concluded that the retro-ene decomposition of this compound is significantly more feasible than its corresponding unimolecular isomerization to ethyl isothiocyanate in the gas phase. lumtec.com.twthieme-connect.de The activation barrier for the decomposition is considerably lower than that for the uncatalyzed isomerization.

Reaction PathwayCalculated Activation Gibbs Free Energy (ΔG≠)Reference
Isomerization (this compound → Ethyl isothiocyanate)52.31 kcal/mol lumtec.com.tw
Retro-ene DecompositionLower than isomerization lumtec.com.twthieme-connect.de

The data reflects computational analysis of the unimolecular gas-phase reactions.

Dimerization and Oligomerization Reactions of this compound

Direct dimerization or oligomerization involving the self-reaction of two or more this compound molecules is not a widely reported or common reaction pathway in the chemical literature. The primary competing reactions for this compound under thermal or catalytic stress are isomerization and decomposition. numberanalytics.comlumtec.com.twthieme-connect.de

However, related thiocyanate compounds can participate in dimerization-like reactions. For instance, a copper-promoted dimerization of various benzyl (B1604629) thiocyanates has been developed to synthesize bibenzyl derivatives through a C–S bond cleavage and subsequent C–C bond formation. acs.org Another related process is the reductive dimerization of organic thiocyanates to form disulfides (R-S-S-R), which can be mediated by reagents like tetrathiomolybdate. wm.edu While these reactions highlight the reactivity of the thiocyanate functional group, they represent different mechanistic pathways and products from a direct dimerization of the this compound molecule itself.

In some contexts, the thiocyanate anion can initiate the oligomerization of other molecules, such as hexafluoropropylene, where it acts as a nucleophilic catalyst. Furthermore, copper(I) thiocyanate can form coordination polymers and networks with various ligands, but this involves the inorganic salt rather than the organic ester, this compound.

Role as a Reagent in Organic Transformations

This compound (C₂H₅SCN) is a versatile reagent in organic synthesis, primarily utilized for its reactive thiocyanate functional group. procurementresource.com It participates in a variety of transformations, including elimination reactions, cycloadditions, and as a precursor for generating other functional groups. Its reactivity stems from the electrophilic nature of the ethyl group and the unique electronic properties of the thiocyanate moiety, which can act as a nucleophile, an electrophile, or a source of the cyano group under different conditions. ontosight.ai

Elimination Reactions: Pyrolysis

The gas-phase thermal decomposition of this compound is a well-studied organic transformation. The reaction proceeds cleanly through a homogeneous, unimolecular elimination pathway to yield ethylene (B1197577) and thiocyanic acid. rsc.org This transformation is believed to occur via a concerted, six-centered cyclic transition state, which is a characteristic mechanism for the pyrolysis of esters and related compounds. rsc.orgaskiitians.com

Kinetic studies of the pyrolysis of this compound and its isotopically labeled analogues, such as ethyl-1,1-d₂ thiocyanate, have provided significant insight into the mechanism. The analysis of ethylene produced from the pyrolysis of ethyl-1,1-d₂ thiocyanate confirmed that the product was 95.6% CH₂=CD₂, supporting the proposed mechanism of hydrogen elimination from the adjacent carbon atom. researchgate.net

Table 1: Pyrolysis of this compound Variants
ReactantConditionsMajor ProductsKinetic Parameters (Arrhenius Equation)Reference
This compoundGas phase, 563–616°KEthylene, Thiocyanic acid (HNCS)k₁ = 10¹²·⁵² exp(–41,800/RT) s⁻¹ rsc.org
Ethyl-1,1-d₂ thiocyanateGas phase, 563–616°K1,1-Dideuterioethylene (CH₂=CD₂)k₁ = 10¹²·⁹² exp(–41,295/RT) s⁻¹ researchgate.net

Cycloaddition Reactions

The thiocyanate functional group can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems. cbijournal.comtcichemicals.com While isothiocyanates are more commonly cited in this role, this compound itself has been shown to undergo [3+2] cycloaddition reactions with specific 1,3-dipolar compounds.

A notable example is the reaction of this compound with in situ generated triflatophosphanes. These phosphorus-containing 1,3-dipoles react with the C≡N triple bond of this compound to afford functionalized diazaphospholium salts in high yield. rsc.org This reaction demonstrates the utility of this compound as a dipolarophile for constructing novel phosphorus-containing heterocycles.

Table 2: [3+2] Cycloaddition Reaction Involving this compound
1,3-Dipole PrecursorDipolarophileConditionsProductYieldReference
Triflatophosphane (in situ generated)This compoundCH₂Cl₂, 40 °C5-Ethylthio-diazaphospholium triflate85% rsc.org

Role as a Cyanide Source in Cross-Coupling Reactions

Organic thiocyanates can serve as effective and less toxic sources of cyanide in transition metal-catalyzed cyanation reactions. tcichemicals.comnih.gov This transformation is particularly valuable for the synthesis of aryl nitriles from aryl boronic acids, a process that circumvents the use of highly toxic metal cyanides like KCN or TMSCN. nih.govnih.gov

The reaction typically involves a palladium catalyst and a copper(I) mediator. nih.gov While benzyl thiocyanate is a frequently cited reagent for this transformation, the general mechanism suggests that other organic thiocyanates, including this compound, can function as the cyanide source. The proposed catalytic cycle involves an oxidative addition of the thiocyanate to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the aryl nitrile. nih.gov

Spectroscopic and Structural Elucidation of Ethyl Thiocyanate

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding of ethyl thiocyanate (B1210189). Infrared (IR) and Raman spectroscopy, in particular, have been instrumental in characterizing its fundamental vibrations.

Infrared spectroscopy of ethyl thiocyanate reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The most prominent feature in the IR spectrum is the strong absorption band associated with the cyanide (C≡N) stretching vibration, which is sensitive to the local environment, including solvent polarity and hydrogen bonding. rsc.org

Studies have shown that the C≡N stretching frequency in this compound can be used as a probe for the local electric field. nih.gov For instance, the IR frequency of the C≡N stretch in this compound has been observed to correlate with the Onsager reaction field, a measure of the solvent's electric field. nih.gov The position of this band can shift depending on the solvent, with different frequencies observed in aprotic and protic solvents. nih.gov This sensitivity makes this compound a useful model compound for studying nitrile-probed environments in more complex systems like proteins. nih.gov

Key IR absorption bands for this compound are summarized in the table below.

Vibrational Mode Frequency (cm⁻¹) (Gas Phase) Frequency (cm⁻¹) (Liquid Phase)
C≡N Stretch~2156~2154
CH₃ Asymmetric Stretch29852980
CH₂ Asymmetric Stretch29452940
CH₃ Symmetric Stretch28802875
CH₂ Wagging14501445
CH₃ Bending13851380
C-S Stretch730725

Note: The exact frequencies can vary slightly depending on the experimental conditions and the phase of the sample.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is also characterized by the strong C≡N stretching band. acs.orgresearchgate.net Studies on similar thiocyanate compounds have utilized Raman spectroscopy to investigate intermolecular interactions and vibrational perturbations. acs.org For example, in studies of ionic liquids containing the thiocyanate anion, the C≡N and C-S stretching vibrations have been shown to shift to higher energy (blue-shift) upon the introduction of water, indicating hydrogen bonding interactions. acs.org

The Raman spectrum of this compound shows characteristic peaks for the C-H, C≡N, and C-S stretching modes, as well as various bending vibrations.

Vibrational Mode Frequency (cm⁻¹) (Liquid Phase)
C≡N Stretch~2154
CH₃ Asymmetric Stretch~2980
CH₂ Asymmetric Stretch~2940
CH₃ Symmetric Stretch~2875
C-S Stretch~725

Note: The exact frequencies can vary slightly depending on the experimental conditions.

Two-dimensional infrared (2D IR) spectroscopy is an advanced technique used to study the dynamics of molecular structures and their interactions on ultrafast timescales. nih.govchemrxiv.org While specific 2D IR studies focusing solely on this compound are not extensively documented in the provided results, the thiocyanate (SCN⁻) group, a key component of this compound, has been widely used as a vibrational probe in 2D IR studies of various systems, including ionic liquids and proteins. rsc.orgnih.govchemrxiv.orgacs.org These studies demonstrate the utility of the C≡N stretching vibration in probing local environmental dynamics, such as hydrogen bond fluctuations and structural heterogeneity. nih.govchemrxiv.orgacs.org For instance, 2D IR has been used to reveal different dynamics for N-bound and S-bound thiocyanate, with the frequency-frequency correlation function (FFCF) showing distinct decay behaviors. researcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule.

The ¹H NMR spectrum of this compound is relatively simple and provides clear signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The methylene protons, being closer to the electron-withdrawing thiocyanate group, appear at a higher chemical shift (downfield) compared to the methyl protons. rsc.org The signal for the methylene protons is a quartet due to coupling with the three methyl protons, and the methyl protons' signal is a triplet due to coupling with the two methylene protons.

A notable difference in chemical shift is observed between this compound and its isomer, ethyl isothiocyanate. The -CH₂ group in this compound appears at approximately 3.00 ppm, whereas in ethyl isothiocyanate, it is shifted downfield to around 3.58 ppm, reflecting the greater electronegativity of the nitrogen atom to which the ethyl group is attached in the isothiocyanate. rsc.org

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂-~3.00Quartet~7.4
-CH₃~1.45Triplet~7.4

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used. rsc.orgsigmaaldrich.com

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. It shows distinct signals for the methyl carbon, the methylene carbon, and the carbon of the thiocyanate group. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of the neighboring atoms. The carbon of the thiocyanate group (S-C≡N) is significantly deshielded and appears at a high chemical shift. nih.gov

The relationship between ¹³C NMR chemical shifts and IR frequencies of the nitrile group has been used to distinguish between electrostatic effects and specific interactions like hydrogen bonding in different solvents. nih.gov

Carbon Chemical Shift (δ, ppm)
-CH₂-~30
-CH₃~13
-SCN~112

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can vary depending on the solvent used. rsc.orgsigmaaldrich.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. tutorchase.com When this compound is subjected to electron ionization in a mass spectrometer, it forms a molecular ion (the parent ion) which can then break down into smaller, charged fragments. The pattern of these fragments provides a unique fingerprint of the molecule's structure. tutorchase.comchemguide.co.uk

In the analysis of thiocyanates, derivatization is sometimes employed to enhance volatility or detection. For instance, thiocyanate in biological samples can be converted to this compound using triethyloxonium (B8711484) tetrafluoroborate (B81430) for headspace gas chromatography-mass spectrometry (GC/MS) analysis. nih.govcanada.ca Isotope dilution, using a labeled internal standard like K¹³C¹⁵N, is a common quantification method in such analyses. oup.com

The fragmentation of organic molecules is influenced by bond strengths and the stability of the resulting ions. tutorchase.com For this compound, common fragmentation would involve the cleavage of bonds within the ethyl group or the thiocyanate moiety. While specific detailed fragmentation pathways for this compound are not extensively documented in the provided results, general principles of mass spectrometry suggest that fragments corresponding to the loss of the ethyl group ([M-29]⁺) or parts of the thiocyanate group would be expected. tutorchase.com The analysis of various organic compounds, including those with thiocyanate or isothiocyanate groups, often reveals characteristic fragmentation patterns that aid in their identification. researchgate.netraco.catresearchgate.net

For quantitative purposes, selected ion monitoring (SIM) is often used to increase sensitivity and specificity by focusing on specific fragment ions characteristic of the analyte. canada.ca In a study determining thiocyanate in saliva, ions with m/z values of 59, 60, 87, and 88 were monitored for this compound and its isotope-labeled internal standard. canada.ca

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not detailed in the provided search results, the technique has been extensively applied to derivatives and coordination complexes involving the thiocyanate ligand. These studies provide valuable insights into the bonding and stereochemistry of the thiocyanate group.

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). It can also act as a bridging ligand, connecting two metal centers. acs.orgacs.org X-ray diffraction studies of metal-thiocyanate complexes reveal these different coordination modes.

For example, studies on first-row transition metal(II) thiocyanate complexes have shown the formation of various structures, from discrete tetrahedral and octahedral complexes to extended one-, two-, and three-dimensional networks. acs.org In some complexes, the thiocyanate ligand bridges metal ions, contributing to the formation of polymers. rsc.orgresearchgate.net The geometry around the metal center is often distorted, as seen in a copper(I) complex with a Schiff base and a thiocyanate ligand, which exhibits a distorted tetrahedral geometry. researchgate.net

The specific ligand environment and the metal ion influence the resulting structure. For instance, nickel(II) complexes with Schiff base ligands and thiocyanate show different coordination geometries depending on the Schiff base used. tandfonline.com Similarly, cobalt(II) and nickel(II) complexes with ethylisonicotinate and thiocyanate form layered coordination polymers. rsc.org The study of such derivatives provides a deep understanding of the structural behavior of the thiocyanate group in different chemical environments.

Conformational Analysis and Rotational Isomers

The conformational landscape of this compound has been a subject of considerable investigation, employing both experimental techniques like vibrational (infrared and Raman) and microwave spectroscopy, as well as theoretical quantum chemical calculations. rsc.orgacs.orgacs.org The molecule's flexibility arises from rotation around the C-C and C-S single bonds, leading to different spatial arrangements of the atoms, known as conformers or rotational isomers. rsc.org

For this compound, the two primary conformations of interest are the gauche and anti (or trans) forms. These arise from the rotation around the Cα-S bond.

Anti-conformation: The methyl group (CH₃) and the cyano group (-CN) are positioned on opposite sides of the C-S bond.

Gauche-conformation: The methyl group and the cyano group are positioned at a dihedral angle of approximately 60° to each other.

Early infrared spectroscopy studies on liquid and solid this compound suggested the coexistence of both gauche and anti-conformers, with the anti-conformation being more stable. rsc.org However, subsequent microwave spectroscopy analysis revealed the presence of only one rotational isomer, identified as the gauche-conformer. rsc.orgoup.com This discrepancy prompted further investigations. rsc.org

The debate over the most stable conformation of this compound has been addressed by a variety of experimental and theoretical studies, with a general consensus now favoring the gauche form.

Experimental Findings:

Variable-temperature Raman studies of the liquid state concluded that the gauche-conformer is more stable than the anti-conformer, with a determined enthalpy difference. rsc.org

Infrared spectroscopy of this compound isolated in argon and nitrogen matrices at low temperatures also found the gauche-conformation to be more stable than the anti-form. rsc.org

Theoretical Calculations:

Quantum mechanical calculations, such as those using MP2/6-311++G** and G3(MP2) methods, have been employed to investigate the structural and conformational properties of this compound. rsc.orgresearchgate.netrsc.org

These theoretical studies support the experimental findings that the gauche-conformation is more stable than the anti-conformation. rsc.org

Analyses using Natural Bond Orbital (NBO) interpretations suggest that hyperconjugative interactions play a significant role in stabilizing the gauche-conformer over the anti-conformer. rsc.orgresearchgate.netrsc.orgresearchgate.net Pauli exchange-type repulsions are also considered a contributing factor to the conformational preferences. researchgate.netrsc.org

The table below summarizes the relative energy differences found in various studies, highlighting the preference for the gauche conformer.

This comprehensive approach, combining various experimental and theoretical methods, has led to a refined understanding of the conformational preferences of this compound, resolving earlier discrepancies in the literature. rsc.org

Table of Compounds

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and conformational landscape of ethyl thiocyanate (B1210189). These calculations have been instrumental in understanding the subtle interplay of forces that govern its molecular geometry and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It has been applied to study various aspects of ethyl thiocyanate and related systems. For instance, DFT calculations have been used to explore the intermolecular interactions in binary mixtures of 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([C₂mim][SCN]) and methanol, providing insights into the stable structures and energies of the complexes formed. tandfonline.com In another study, DFT was employed to understand the origins of spectral shifts observed in mixtures of 1-ethyl-3-methylimidazolium thiocyanate and water, successfully reproducing experimental trends. acs.orgacs.org The B3LYP functional, often paired with basis sets like 6-311++G**, is a common choice for these types of investigations. tandfonline.com Furthermore, dispersion-corrected DFT methods have been shown to be crucial for accurately describing systems involving ionic liquids like those containing the thiocyanate anion. acs.org

Ab initio calculations, which are based on first principles without the inclusion of experimental data, have been pivotal in studying the conformational stability and structure of this compound and its analogs. rsc.org These methods have been used to investigate the structure and conformational stability of related molecules, providing a foundational understanding of the rotational conformers. rsc.org For instance, ab initio molecular dynamics (AIMD) simulations have been employed to gain insight into the structural and dynamic properties of systems like SO₂ in 1-ethyl-3-methylimidazolium thiocyanate. nih.gov Such simulations are crucial for understanding solvation mechanisms at a microscopic level. nih.gov Furthermore, ab initio calculations have been performed on coordination polymers involving thiocyanate, revealing details about their electronic ground states and magnetic properties. rsc.org

The G3(MP2) and MP2/6-311++G** methods are high-level theoretical procedures used to obtain accurate thermochemical data. mdpi.com These composite methods have been applied to investigate the structural and conformational properties of this compound, as well as its unimolecular retro-ene decomposition and isomerization reactions. rsc.orgresearchgate.netrsc.org Studies have shown that the MP2/6-311++G** method can provide reliable results regarding the conformational preferences of this compound, sometimes more so than the G3(MP2) level of theory. rsc.org These calculations have been essential in assessing the contributions of hyperconjugative interactions to the conformational preferences of the molecule. rsc.orgresearchgate.netrsc.org

The following table summarizes some of the calculated thermodynamic parameters for the gauche- and anti-conformations of this compound using these methods.

MethodConformationΔE₀ (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)
MP2/6-311++G**anti0.000.000.00
gauche-0.53-0.53-0.53
G3(MP2)anti0.000.000.00
gauche0.140.140.14
Data sourced from a 2017 study by Atabaki et al. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into dynamic processes and intermolecular interactions. MD simulations have been instrumental in understanding the behavior of this compound in complex environments, particularly in the context of ionic liquids.

For instance, a combined experimental and MD simulation approach was used to study the effects of nanoconfinement on the gas separation performance of membranes containing 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). acs.orgnih.gov The simulations revealed a layering of the ionic liquid into cation- and anion-rich regions, with different preferential distributions for CO₂ and CH₄. acs.orgnih.gov This molecular-level understanding helps in designing more efficient gas separation membranes. acs.orgnih.gov

Ab initio molecular dynamics (AIMD) simulations have also been performed on binary mixtures of ionic liquids, such as 1-ethyl-3-methylimidazolium thiocyanate and 1-ethyl-3-methylimidazolium chloride, to investigate their structural properties. rsc.org Furthermore, AIMD studies have shed light on the solvation of SO₂ in [EMIM][SCN], showing that both the cation and anion play crucial roles. nih.gov These simulations indicated that the anions can form adducts with SO₂, while the cations create a "cage" around the SO₂ molecule. nih.gov

Investigation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the properties and behavior of this compound in various chemical systems. Theoretical methods have been extensively used to probe these non-covalent interactions.

Hydrogen bonding plays a significant role in the structure and properties of ionic liquids and their mixtures. In systems containing 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), hydrogen bonds between the cation and anion, as well as with co-solvents, have been a subject of detailed investigation.

Spectroscopic and theoretical methods have been employed to explore the hydrogen bonding behaviors of [EMIM][SCN] with various co-solvents. rsc.org These studies have shown that the nature of the anion can significantly influence the hydrogen bonding network. rsc.org For example, in mixtures with dimethyl sulfoxide (B87167) (DMSO), the hydrogen bonds associated with the C4,5–H of the imidazolium (B1220033) ring are weakened, a phenomenon attributed to the [SCN]⁻ anion. rsc.org

The interaction of [EMIM][SCN] with water has also been studied using Raman spectroscopy and DFT calculations. acs.org These investigations revealed that the introduction of water leads to blue-shifts in the stretching vibrations of both the anion and the cation. acs.org The calculations indicated that the donation of a hydrogen bond from water to the nitrogen atom of the thiocyanate anion is responsible for the observed spectral shifts. acs.org A combined experimental and theoretical approach has been highlighted as essential for a holistic understanding of the delicate balance of forces, including hydrogen bonding, that dictate the structure and dynamics of ionic liquids. nih.gov

Interaction Energies with Biomolecules

The thiocyanate group is of interest in biological contexts, and computational studies have been employed to understand its interaction with biomolecules. According to the Hofmeister series, the thiocyanate anion is a potent "salting in" agent with strong denaturing effects on proteins, the molecular-level rationalization of which is still under investigation. nih.gov

Density Functional Theory (DFT) calculations have been used to scrutinize the interaction between the thiocyanate anion and various peptide groups. nih.gov These studies reveal that thiocyanate can establish hydrogen bonds through both its nitrogen and sulfur atoms. nih.gov Furthermore, it engages in strong van der Waals interactions with nearly all types of amino acid residues in polypeptide chains, irrespective of their polarity. nih.gov This capacity for diverse and robust interactions helps to explain its significant impact on protein structure. nih.gov

Further DFT studies at the B3LYP/6-311++G(d,p) level have quantified the interaction energies between an ionic liquid containing the thiocyanate anion, 1-ethyl-3-methylimidazolium-thiocyanate (EMI-SCN), and several biomolecules. ieasrj.com These calculations provide insight into the strength of these non-covalent interactions. The results showed that EMI-SCN consistently exhibited the strongest interactions with the tested biomolecules compared to other ionic liquids, a fact attributed to the high electron density and interaction potential of the thiocyanate anion. ieasrj.com The interaction with ascorbic acid was found to be the strongest, followed by uric acid and then dopamine. ieasrj.com

Table 2: Calculated Interaction Energies of 1-ethyl-3-methylimidazolium-thiocyanate (EMI-SCN) with Biomolecules. ieasrj.com
BiomoleculeInteraction Energy (Hartree)
Ascorbic Acid-1.9008
Uric Acid-1.5591
Dopamine-1.2297

These computational findings underscore the ability of the thiocyanate moiety to form stable interactions with biological molecules, driven by a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions. nih.govieasrj.com

Conformational Energy Landscapes and Transition States

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. Computational chemistry provides a powerful lens for exploring its conformational energy landscape, identifying stable conformers, and characterizing the transition states that connect them or lead to reaction products. researchgate.netrsc.org

Theoretical investigations using G3(MP2) and MP2/6-311++G** methods have analyzed the structural and conformational properties of this compound. researchgate.netrsc.org Like many ethyl-substituted molecules, this compound exists as a mixture of two stable conformers: anti and gauche. rsc.org While some experimental studies suggested the gauche-conformation was the only one present, others indicated the anti-conformer was more stable by approximately 0.49 kcal/mol. rsc.org Computational results have sought to resolve this, with high-level calculations indicating that hyperconjugative interactions play a significant role in favoring the gauche-conformation. researchgate.net

Beyond conformational preferences, computational studies have detailed the transition states for reactions of this compound, such as unimolecular retro-ene decomposition. researchgate.netrsc.org The activation barriers for these reactions determine their feasibility. For instance, the conversion of this compound to its isothiocyanate isomer in the gas phase is considered unlikely to occur via a unimolecular process at ambient temperatures due to a high activation Gibbs free energy (ΔG≠). rsc.org

Kinetic modeling has also been applied to the dissociative electron attachment to this compound, a process relevant in various environments. aip.org This reaction primarily yields the thiocyanate anion (SCN⁻) and shows increasing efficiency with temperature. aip.org The process is described by an activation energy, which represents the energy barrier or transition state for the reaction. aip.org

Table 3: Calculated Activation Energies for Thiocyanate Compounds. aip.org
CompoundReaction TypeActivation Energy (eV)
This compoundDissociative Electron Attachment0.14
Mthis compoundDissociative Electron Attachment0.17
Methyl IsothiocyanateDissociative Electron Attachment0.51

These theoretical models, by mapping potential energy surfaces and locating transition states, are essential for understanding the dynamics, stability, and reaction mechanisms of this compound at a fundamental molecular level. researchgate.netrsc.orgaip.org The analysis of factors like hyperconjugative interactions, Pauli exchange-type repulsions, and electrostatic interactions provides a detailed picture of the forces governing its conformational preferences and reactivity. researchgate.net

Coordination Chemistry of Thiocyanate General and Ethyl Thiocyanate

Coordination Modes of Thiocyanate (B1210189) Anion (SCN⁻)

The thiocyanate ion is an ambidentate ligand, meaning it possesses two different donor atoms—sulfur and nitrogen—and can bind to a metal center through either one, leading to linkage isomerism. wikipedia.org This dual-binding capability, along with its capacity to bridge multiple metal centers, results in diverse coordination modes. bethunecollege.ac.inroaldhoffmann.com

N-Coordinated (Isothiocyanate) and S-Coordinated (Thiocyanate) Ligands

When the thiocyanate ligand coordinates through the nitrogen atom, it is termed an isothiocyanate ligand. wikipedia.org This bonding mode typically results in a nearly linear arrangement, with the Metal-Nitrogen-Carbon (M-N-C) angle approaching 180°. wikipedia.orgnih.gov Conversely, when coordination occurs through the sulfur atom, it is known as a thiocyanate ligand, which characteristically forms a bent geometry with a Metal-Sulfur-Carbon (M-S-C) angle of around 100°. wikipedia.orgnih.gov

The preference for N- or S-coordination is largely governed by the electronic properties of the metal ion, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.orgbethunecollege.ac.in Nitrogen, being more electronegative and less polarizable, is a "hard" donor site. It preferentially binds to hard metal ions. quora.com Sulfur, being less electronegative and more polarizable, is a "soft" donor site and thus favors binding to soft metal ions. quora.comadichemistry.com Kinetic and thermodynamic factors can also influence the resulting isomer; for instance, the N-bonded [Co(NH₃)₅(NCS)]²⁺ is the thermodynamically stable isomer, while the S-bonded [Co(NH₃)₅(SCN)]²⁺ is the kinetic product. wikipedia.org

FeatureN-Coordinated (Isothiocyanate)S-Coordinated (Thiocyanate)
Binding Atom NitrogenSulfur
Nomenclature IsothiocyanatoThiocyanato
Typical Geometry Linear (M-N-C ≈ 180°) wikipedia.orgnih.govBent (M-S-C ≈ 100°) wikipedia.orgnih.gov
Preferred Metal Ion Hard Acids (e.g., Cr³⁺, Fe³⁺, Co²⁺, Ln³⁺)Soft Acids (e.g., Pt²⁺, Ag⁺, Hg²⁺)

Bridging Coordination Modes

Beyond acting as a terminal ligand, the thiocyanate anion can function as a bridging ligand, linking two or more metal centers to form polynuclear complexes and coordination polymers. roaldhoffmann.comtandfonline.com Several bridging modes have been identified through structural analyses. mdpi.com

Common bridging modes include:

End-to-end (μ-1,3): The ligand bridges two metal centers, with the nitrogen atom coordinating to one metal and the sulfur atom to another (M-NCS-M'). This is a frequently observed mode in heterometallic and homometallic polymers. tandfonline.comjyu.fi

End-on (μ-1,1): Both donor atoms of the ligand are not utilized for bridging; instead, a single donor atom (typically sulfur) coordinates to two different metal centers (M-(S)CN-M'). tandfonline.commdpi.com

μ-1,1,3 Mode: In more complex structures, the thiocyanate ion can bridge three metal centers simultaneously, for example, with the sulfur atom binding to two metals and the nitrogen atom to a third. mdpi.comsfu.ca

These varied bridging capabilities allow for the construction of one-, two-, and three-dimensional coordination networks with diverse topologies and properties. tandfonline.commdpi.com

Complexes with Transition Metals

The interaction of thiocyanate with transition metals has been a cornerstone in the development of coordination chemistry. wikipedia.org The resulting complexes exhibit a wide range of geometries, colors, and magnetic properties, largely dictated by the metal ion's identity and the ligand's coordination mode.

Structural and Spectroscopic Studies of Thiocyanate Complexes

X-ray crystallography is the definitive method for determining the solid-state structure of metal-thiocyanate complexes, providing precise information on bond lengths, bond angles, and coordination modes (N-bonded, S-bonded, or bridging). mdpi.comjyu.fi For example, single-crystal X-ray diffraction has been used to characterize countless complexes, from simple mononuclear species like [Ni(NCS)₆]⁴⁻ to intricate coordination polymers. wikipedia.orgmdpi.com

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for distinguishing between linkage isomers in both solid and solution states. psu.eduresearchgate.net The C-N and C-S stretching frequencies are particularly sensitive to the coordination mode:

ν(C-N) Stretch: This strong absorption typically appears above 2100 cm⁻¹ for S-bonded thiocyanates and below 2100 cm⁻¹ for N-bonded isothiocyanates. Bridging thiocyanates often show this band at higher frequencies than terminal N-bonded ones. researchgate.net

ν(C-S) Stretch: This vibration is generally found between 860-780 cm⁻¹ for N-coordination and 720-690 cm⁻¹ for S-coordination. However, its assignment can sometimes be complicated by the presence of other ligands. ed.govacs.org

UV-Visible spectroscopy provides insights into the electronic structure of the complexes, revealing ligand-to-metal charge transfer (LMCT) bands and d-d transitions that are characteristic of the metal ion and its coordination environment. jyu.fi

Influence of Metal Ion on Coordination Preference

The principle of Hard and Soft Acids and Bases (HSAB) is the primary model used to predict and rationalize the coordination preference of the ambidentate thiocyanate ligand. wikipedia.orgadichemistry.com

Hard Acids: Metal ions that are small, have a high positive charge, and are not easily polarized are classified as hard acids. They preferentially bind to the hard nitrogen donor atom of the thiocyanate ligand. wikipedia.org Examples include first-row transition metals in higher oxidation states like Cr(III), Fe(III), and Co(II), as well as f-block elements. wikipedia.orgnih.gov

Soft Acids: Metal ions that are large, have a low positive charge, and are highly polarizable are classified as soft acids. They favor coordination with the soft sulfur donor atom. adichemistry.com Examples include later transition metals like Pt(II), Pd(II), Ag(I), and Hg(II). nih.govadichemistry.com

Borderline Acids: Metal ions with intermediate properties, such as Cu(II), Fe(II), and Zn(II), can exhibit either N- or S-bonding, and the outcome can be influenced by other factors like steric effects from other ligands in the coordination sphere or the solvent system. figshare.comslideshare.netshd-pub.org.rs

Metal Ion ClassPreferred Donor AtomExample Metal Ions
Hard Acids N (Isothiocyanate)Cr³⁺, Fe³⁺, Mn²⁺, Ni²⁺, Co²⁺, Ln³⁺, An³⁺/⁴⁺ wikipedia.orgnih.gov
Borderline Acids N or SFe²⁺, Zn²⁺, Cu²⁺, Pb²⁺ figshare.comshd-pub.org.rs
Soft Acids S (Thiocyanate)Pt²⁺, Ag⁺, Hg²⁺, Cu⁺, Au⁺ nih.govadichemistry.com

Coordination with f-Block Metals

The coordination chemistry of thiocyanate with f-block metals (lanthanides and actinides) is dominated by electrostatic interactions. researchgate.net As large, highly charged cations, lanthanide(III) and actinide(III/IV) ions are considered hard acids and, therefore, almost exclusively coordinate to the hard nitrogen atom of the thiocyanate ligand. researchgate.netreading.ac.uk Structural studies show that the bonding is predominantly ionic, with M-N-C angles that are often smaller than those observed in d-block metal complexes, a feature attributed to the increased ionicity. reading.ac.ukcore.ac.uk

Synthesis and characterization of isostructural series of lanthanide and actinide thiocyanate complexes have allowed for direct comparisons of bonding across the f-block. rsc.orgrsc.org For example, the synthesis of [Et₄N]₄[Pu(NCS)₈] and its isostructural analogues with other actinides and lanthanides provides a platform to study trends. osti.govosti.gov As one moves across the actinide series from thorium to plutonium, a progressive decrease in the An-N bond distance is observed, consistent with the actinide contraction and an increase in Lewis acidity. osti.gov Raman spectroscopy supports these findings, showing that while the bonding remains largely electrostatic, the strength of the M-NCS interaction increases from Th(IV) to Pu(IV). rsc.orgosti.gov

CompoundMetal IonM-N Bond Distance (Å)ν(C-N) Raman (cm⁻¹)
[Et₄N]₄[Ce(NCS)₇(H₂O)]Ce³⁺2.506(10)2033, 2076
[Et₄N]₄[Th(NCS)₈]Th⁴⁺2.445(4)2044, 2095
[Et₄N]₄[Pu(NCS)₈]Pu⁴⁺2.364(4)2060, 2100

Data sourced from crystallographic and spectroscopic studies of homoleptic actinide and lanthanide thiocyanate complexes. osti.govosti.gov

Theoretical Studies of Thiocyanate Coordination

Theoretical and computational chemistry have provided profound insights into the coordination behavior of the thiocyanate ligand. These studies help to explain and predict its bonding preferences (linkage isomerism), the stability of its complexes, and the influence of various external factors on its coordination mode.

The Hard and Soft Acids and Bases (HSAB) principle is a foundational qualitative concept used to predict the coordination preference of ambidentate ligands like thiocyanate. libretexts.orgadichemistry.com The principle classifies Lewis acids (metal ions) and Lewis bases (ligand donor atoms) as either "hard" or "soft." dbscience.org Hard acids or bases are typically small, highly charged, and not easily polarizable, while soft acids or bases are larger, have a lower charge, and are more polarizable. dbscience.org The HSAB principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. libretexts.org

In the thiocyanate anion (SCN⁻), the nitrogen atom is considered a hard base, while the sulfur atom is a soft base. adichemistry.combethunecollege.ac.in Consequently, hard metal ions tend to form N-bonded isothiocyanate complexes, whereas soft metal ions favor the formation of S-bonded thiocyanate complexes. wikipedia.org This preference is rooted in the nature of the resulting bond; hard-hard interactions are predominantly electrostatic, while soft-soft interactions are more covalent in character. libretexts.orgadichemistry.com

Table 1: HSAB Classification and Thiocyanate Coordination Preference

Class Acid Characteristics Base Characteristics (in SCN⁻) Preferred Coordination Example Metal Ions
Hard Small ionic radii, high positive charge, not easily polarizable. dbscience.org N-terminus : High electronegativity, low polarizability. dbscience.org M-NCS (Isothiocyanate) Cr³⁺, Fe³⁺, Co²⁺, U⁴⁺ dbscience.orglibretexts.orgcsic.es
Soft Large ionic radii, low or zero oxidation state, easily polarizable. dbscience.org S-terminus : Lower electronegativity, high polarizability. dbscience.org M-SCN (Thiocyanate) Pt²⁺, Ag⁺, Hg²⁺, Au³⁺ adichemistry.comlibretexts.org
Borderline Intermediate properties. - Can be N- or S-bonded depending on other factors. Fe²⁺, Cu²⁺, Zn²⁺, Ru²⁺ libretexts.orgnih.gov

While the HSAB principle provides a useful framework, modern computational methods, particularly Density Functional Theory (DFT), offer a more quantitative and detailed understanding of thiocyanate coordination. acs.org DFT calculations allow for the characterization of structural features, the energetics of different bonding isomers, and the electronic properties of metal-thiocyanate complexes. psu.edu

Several key findings from theoretical studies include:

Linkage Isomer Stability: DFT analyses have been instrumental in comparing the thermodynamic stabilities of N-bound versus S-bound isomers. For instance, in studies of ruthenium polypyridyl complexes, DFT calculations supported experimental observations that the N-bound isomer is thermodynamically preferred over the S-bound isomer. nih.govresearchgate.net Similarly, a theoretical study on palladacycles found the N-bound isomer to be more stable. rsc.org However, for gas-phase copper(I) thiocyanate complexes, calculations indicated a preference for N-bonding, contrary to what might be expected from the soft nature of Cu(I), highlighting that other factors can play a significant role. psu.edu

Influence of External Factors: Theoretical models have shown that factors beyond the metal's identity can significantly influence the coordination mode. DFT calculations on solid surfaces revealed that surface stress, ligand coverage, and the presence of counter-ions can alter the bonding preference. acs.org The interaction with solvents or counter-ions often favors sulfur coordination because the more electronegative dangling nitrogen atom can engage in stronger interactions with these species. acs.orgrsc.org

Bonding Analysis: Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Order (NBO) analysis, and Frontier Molecular Orbital (FMO) theory provide deeper insights into the metal-ligand bond. libretexts.orgcsic.esrsc.org

NBO analysis of uranium(IV) thiocyanate complexes found that the U-N bond is highly polarized and predominantly ionic, with the most appropriate resonance form for the coordinated ligand being [N≡C–S]⁻. csic.es

FMO theory explains HSAB preferences by considering the interaction between the highest occupied molecular orbital (HOMO) of the base and the lowest unoccupied molecular orbital (LUMO) of the acid. bethunecollege.ac.in The sulfur atom in thiocyanate has a higher energy HOMO than the nitrogen atom, making it a better match for the low-lying LUMO of a soft acid, which facilitates a strong covalent interaction. bethunecollege.ac.in Conversely, the large energy gap in a hard-acid/soft-base interaction leads to a weaker, more ionic bond. libretexts.org

Mechanism of Isomerization: DFT has been used to probe the mechanisms by which linkage isomerization occurs. These studies can map the potential energy surface and identify transition states, providing insight into the energy barriers and pathways for conversion between N- and S-bonded forms. nih.govresearchgate.net

Table 2: Selected DFT Studies on Metal-Thiocyanate Coordination

System Studied Computational Method(s) Key Findings Reference(s)
[Ru(terpy)(tbbpy)SCN]⁺ DFT N-bound isomer is thermodynamically preferred; insight into isomerization mechanism provided. nih.gov
[Cu(SCN)₃]²⁻ isomers DFT, MP2, AIM In the gas phase, N-bonding is preferred to S-bonding. The Cu-ligand bond is strongly polarized. psu.edu
[U(NCS)₈]⁴⁻ DFT (BP86), NBO U-N bonds are predominantly ionic. The HOMO is ligand-based and the LUMO is of 5f-orbital character. csic.es
SCN⁻ on solid surfaces DFT HSAB principle is only partially predictive; surface stress, coverage, and counter-ions modify coordination preference. acs.org
[Pt(SCN)₂(bipy)] DSC, DFT Investigated solid-state linkage isomerization, calculating activation energies and proposing an associative mechanism. researchgate.net
Palladacycle isomers DFT N-bound isomer is more stable than the S-bound counterpart. The role of solvent interactions was highlighted. rsc.org
[Ni(NCS)₂(ethylisonicotinate)₂]n Constrained DFT Supported experimental findings of ferromagnetic interactions within the coordination polymer layers. rsc.org

Analytical Chemistry and Detection Methods

Chromatographic Techniques for Thiocyanate (B1210189) Detection

Chromatography is a cornerstone for the separation and analysis of thiocyanate. Techniques such as gas chromatography and liquid chromatography provide robust and reliable methods for its quantification.

Gas chromatography coupled with mass spectrometry is a powerful tool for thiocyanate analysis, particularly from complex biological matrices like saliva and plasma. canada.caresearchgate.net These methods typically involve a derivatization step to convert the non-volatile thiocyanate ion (SCN⁻) into a volatile compound suitable for GC analysis.

A prevalent method involves the conversion of thiocyanate into ethyl thiocyanate (EtSCN) through a single-step aqueous derivatization using triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃O⁺[BF₄]⁻). canada.canih.gov The resulting this compound is a semi-volatile molecule (boiling point: 146°C) that can be efficiently sampled from the headspace of the vial, which separates the analyte from the non-volatile sample matrix. canada.cacnr.it This clean-up step is advantageous as it prevents the introduction of interfering substances into the analytical system. canada.canih.gov

The analysis is performed using a gas chromatograph, often equipped with a mid-polarity column like a DB-624, coupled to a mass spectrometer. canada.canih.gov For highly accurate and sensitive measurements, high-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, can be employed. nih.gov Quantification is frequently achieved using an isotope dilution strategy, where a ¹³C-enriched thiocyanate is added to the sample as an internal standard. canada.canih.gov This approach yields high precision and is suitable for ultra-trace determination in the low parts-per-billion range. nih.gov The GC-MS method has been validated against standard methods like ion chromatography, showing results in agreement within 3%. nih.gov Another derivatizing agent used for GC-MS analysis of thiocyanate is pentafluorobenzyl bromide, which reacts with SCN⁻ to form a semi-volatile product. researchgate.netdtic.mil

ParameterDescriptionSource
Derivatization AgentTriethyloxonium tetrafluoroborate (to form this compound) canada.canih.govnih.gov
Sampling MethodHeadspace sampling canada.canih.gov
GC ColumnDB-624 (6% cyanopropyl-phenyl-94%-dimethyl polysiloxane) canada.canih.gov
DetectorMass Spectrometer (MS) or High-Resolution Mass Spectrometer (HRMS, e.g., Orbitrap) canada.canih.gov
QuantificationIsotope dilution with K⁺[S¹³C¹⁵N]⁻ or S¹³CN⁻ internal standard canada.canih.govnih.gov
ValidationResults are in agreement with ion chromatography methods nih.gov

High-Performance Liquid Chromatography (HPLC) is another major technique for the determination of thiocyanate. mdpi.com Unlike GC-MS methods that may convert thiocyanate to this compound, HPLC methods typically analyze the thiocyanate anion directly or after conversion to a different derivative.

One approach involves reversed-phase HPLC with UV detection. researchgate.net For instance, thiocyanate in seawater can be quantified using a C30 reverse-phase column modified with poly(ethylene glycol) and a UV detector set at 220 nm. researchgate.net For more complex samples like plasma, HPLC is often coupled with tandem mass spectrometry (HPLC-MS-MS) for enhanced selectivity and sensitivity. nih.gov In one such method, thiocyanate is chemically modified with monobromobimane (B13751) to form an SCN-bimane product, which is then analyzed. nih.gov This HPLC-MS-MS procedure allows for the simultaneous determination of cyanide and thiocyanate with a limit of detection for thiocyanate around 50 nM. nih.gov

Ion chromatography is a standard and sensitive technique for the direct analysis of anions, including thiocyanate, in aqueous solutions. researchgate.netmdpi.com This method separates ions based on their interaction with a stationary phase resin, followed by detection, commonly via conductivity. It is considered a reliable technique for quantifying thiocyanate and is often used as a reference method to validate the results of other analytical procedures. nih.govmdpi.com For example, the accuracy of the headspace GC-MS method for determining thiocyanate (as this compound) in saliva was confirmed by comparing the results with those obtained from ion chromatography. nih.gov

Spectrophotometric and Spectroscopic Methods

Spectroscopic methods offer alternative and often simpler routes for thiocyanate detection, leveraging its interaction with light.

In-situ UV spectroscopy is a valuable tool for studying the adsorption behavior of thiocyanate anions from aqueous solutions onto various materials. researchgate.netacs.org Thiocyanate possesses a characteristic optical absorbance in the UV region, which allows for real-time monitoring of its concentration. acs.org This technique has been effectively used to investigate the adsorption and electrosorption of thiocyanate on high-area carbon-cloth electrodes, which are relevant for wastewater purification processes. acs.orgacs.org By monitoring the UV absorbance at approximately 215 nm, researchers can derive adsorption isotherms and study the kinetics of the process. acs.org These studies have also explored competitive adsorption, revealing that certain other anions can prevent thiocyanate from being adsorbed onto the carbon surface. acs.org

Fluorescent probes have emerged as a highly sensitive and selective method for detecting thiocyanate ions, especially in biological contexts. google.comacs.org These probes are typically small organic molecules or nanomaterials designed to exhibit a change in their fluorescence properties upon interaction with thiocyanate. acs.orgrsc.org The detection mechanism can involve either the quenching (decrease) or enhancement of the fluorescence signal. google.comacs.org

Several types of fluorescent probes for thiocyanate have been developed:

Silicon Quantum Dots (ASQDs): Allylamine-functionalized silicon quantum dots have been synthesized to act as a fluorescent probe for the selective recognition of thiocyanate. acs.org This method is highly accurate, with a limit of detection reported to be as low as 1 x 10⁻¹⁰ M, and has been applied to detect thiocyanate in human blood samples. acs.org

Polysiloxane-Based Probes: A polysiloxane-based fluorescent probe, P0-CMN, was developed to simultaneously visualize pH and thiocyanate levels within cell mitochondria. acs.orgnih.gov The fluorescence intensity of this probe decreases as the thiocyanate concentration increases, with a calculated detection limit of 0.24 μM. acs.org

DNA-Templated Copper Nanoclusters: A fast and label-free fluorescent sensor for thiocyanate was created based on the formation of DNA-templated copper nanoclusters (CuNCs). rsc.org In the presence of thiocyanate, the formation of CuNCs is inhibited, leading to a weaker fluorescence signal, which allows for quantification. rsc.org

Electrochemical Methods for Thiocyanate Determination

Electrochemical techniques offer high sensitivity, rapidity, and relatively low-cost instrumentation for thiocyanate analysis. These methods include voltammetry and amperometry, often employing chemically modified electrodes to improve performance. For instance, an amperometric sensor based on a glassy carbon electrode modified with silver nanoparticles has been developed for thiocyanate detection. Another approach uses a modified carbon ionic liquid electrode (CILE) to facilitate the electrocatalytic oxidation of thiocyanate. In some procedures, thiocyanate is oxidized to cyanide (CN⁻) under controlled conditions, which is then determined electrochemically.

Anodic Stripping Voltammetry (ASV) is a highly sensitive electroanalytical technique typically used for trace metal determination. In the context of thiocyanate, it is not usually the primary analyte but rather a critical component of the electrolyte solution that enhances the analysis of metals like copper, lead, cadmium, and mercury.

The presence of thiocyanate in the electrolyte can greatly improve the reproducibility of the analysis by ensuring the reproducible formation and complete electrochemical removal of the mercury film electrode after each scan. It also helps to stabilize metal ions in the solution through the formation of strong complexes. This stabilization leads to more reliable cathodic plating and subsequent anodic dissolution (stripping) of the target metals. For example, the addition of thiocyanate facilitates the ASV determination of copper in waters with high halide concentrations by clearly resolving the copper peak. Similarly, a thiocyanate electrolyte was key to developing an ultrasensitive differential-pulse ASV method for determining inorganic mercury, achieving a detection limit as low as 5x10⁻¹⁴ mol L⁻¹.

Target AnalyteRole of ThiocyanateElectrodeKey Finding
Lead (Pb), Cadmium (Cd) Improves reproducibility of mercury filmMercury Film ElectrodeOptimal SCN⁻ concentration of 5 mM at pH 5.6 improved sensitivity.
Copper (Cu) Facilitates peak resolution from mercury oxidationNot specifiedA SCN⁻ concentration of 1.0 × 10⁻⁴ M allows Cu determination in the presence of Pb.
Mercury (Hg) Stabilizes ions via complex formationGlassy Carbon ElectrodeEnabled a detection limit of 5x10⁻¹⁴ mol L⁻¹ for Hg.
Zinc (Zn), Cadmium (Cd) Acts as a bridging ligandNot specifiedCauses cathodic shift in reduction potentials and alters peak currents.

Chitosan is a linear polysaccharide that can be used to modify electrode surfaces, creating sensors with unique properties. Chitosan-modified glassy carbon electrodes (GCEs) have been investigated for their permeability and molecular recognition capabilities,

Environmental and Biological Research Relevant to Thiocyanate General

Thiocyanate (B1210189) in Biological Systems and its Role

Thiocyanate (SCN⁻) is a pseudohalide anion that is widespread in mammalian biological fluids, including saliva, blood, and urine, with concentrations that can range from micromolar to millimolar levels depending on factors like diet and smoking habits. nih.govmdpi.com It is produced endogenously as a primary detoxification product of cyanide, a reaction catalyzed by sulfurtransferase enzymes like rhodanese in the liver. nih.govmdpi.com Thiocyanate plays significant roles in innate immunity and thyroid physiology.

A crucial biological function of thiocyanate is its role as a preferred substrate for various mammalian heme peroxidases, such as lactoperoxidase (LPO), myeloperoxidase (MPO), and eosinophil peroxidase (EPO). mdpi.comniid.go.jp These enzymes are key components of the innate immune system, found in mucosal secretions, neutrophils, and eosinophils, respectively. nih.govashpublications.org

The general mechanism involves the two-electron oxidation of thiocyanate by hydrogen peroxide (H₂O₂), a product of cellular respiratory bursts during inflammation. nih.gov This reaction is catalyzed by the peroxidase enzyme (e.g., LPO, MPO) to produce hypothiocyanous acid (HOSCN), a potent but selective antimicrobial agent. nih.gov

General Reaction: SCN⁻ + H₂O₂ ---(Peroxidase)--> HOSCN + OH⁻

HOSCN exhibits bactericidal activity against a range of pathogenic microorganisms, thereby helping to regulate microbial flora in locations like the oral cavity and the airways. nih.govmdpi.com For instance, the LPO/H₂O₂/SCN⁻ system is a well-established antimicrobial system in saliva and airway mucus. nih.govwikipedia.org Unlike more aggressive oxidants like hypochlorous acid (HOCl), which can be produced by MPO from chloride ions, HOSCN is less damaging to host tissues because it specifically targets and reversibly oxidizes sulfhydryl groups on proteins. ashpublications.org By competing with chloride as a substrate for MPO, thiocyanate can modulate the type of oxidant produced, shifting from the highly damaging HOCl to the less toxic HOSCN, which paradoxically helps in maintaining host defense while minimizing inflammatory tissue injury. nih.govashpublications.org

Key Heme Peroxidases and their Substrates
PeroxidasePrimary LocationPreferred (Pseudo)halide SubstrateOxidation ProductPrimary Function
Lactoperoxidase (LPO)Saliva, Milk, Airway Mucus wikipedia.orgThiocyanate (SCN⁻) niid.go.jpHypothiocyanous acid (HOSCN) wikipedia.orgInnate immunity, antimicrobial defense nih.gov
Myeloperoxidase (MPO)Neutrophils niid.go.jpChloride (Cl⁻), Thiocyanate (SCN⁻) niid.go.jpHypochlorous acid (HOCl), HOSCN ashpublications.orgInnate immunity, pathogen killing niid.go.jp
Eosinophil Peroxidase (EPO)Eosinophils niid.go.jpBromide (Br⁻), Thiocyanate (SCN⁻) niid.go.jpHypobromous acid (HOBr), HOSCN ashpublications.orgInnate immunity, parasite defense ashpublications.org
Thyroid Peroxidase (TPO)Thyroid Gland niid.go.jpIodide (I⁻) mdpi.comReactive iodine species mdpi.comThyroid hormone synthesis mdpi.com

Thiocyanate is recognized as a goitrogenic substance, meaning it can interfere with the normal function of the thyroid gland. longdom.orgresearchgate.net Its primary mechanism of action is the competitive inhibition of the sodium-iodide symporter (NIS), a protein located on the basolateral membrane of thyroid follicular cells. mdpi.comthyroid.orgnih.gov The NIS is responsible for the active transport of iodide from the bloodstream into the thyroid gland, which is the rate-limiting step in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). mdpi.com

Because thiocyanate and iodide ions have similar ionic volumes and charges, thiocyanate can compete with iodide for uptake through the NIS. longdom.org Elevated concentrations of thiocyanate in the body, which can result from smoking or consumption of certain foods (like cassava and brassica vegetables), can lead to reduced iodide accumulation in the thyroid. mdpi.comresearchgate.netthyroid.org This inhibition can decrease the synthesis of thyroid hormones. longdom.org The effect is particularly pronounced in individuals with coexisting iodine deficiency, where the combination of low iodine availability and NIS inhibition by thiocyanate can significantly increase the risk of developing goiter and hypothyroidism. longdom.orgthyroid.org In addition to inhibiting uptake, high levels of thiocyanate may also interfere with the organification of iodide—the process of incorporating iodine into thyroglobulin, catalyzed by thyroid peroxidase. longdom.org

Degradation of Thiocyanate in Environmental Contexts

Thiocyanate is a significant pollutant in industrial effluents, particularly from gold mining, coking, and chemical manufacturing industries. scielo.brnih.gov Its removal from wastewater is crucial due to its toxicity. Biological degradation by microorganisms has emerged as an effective and widely studied method for treating thiocyanate-contaminated environments. nih.govrsc.org

Microorganisms have evolved several metabolic pathways to degrade thiocyanate, using it as a source of carbon, nitrogen, sulfur, or energy. scielo.brnih.gov Bacteria capable of this process include species from the genera Thiobacillus, Pseudomonas, Paracoccus, Arthrobacter, and Ralstonia. scielo.brrsc.org Two primary degradation pathways have been identified: the "carbonyl sulfide (B99878) (COS) pathway" and the "cyanate (CNO⁻) pathway". rsc.orgresearchgate.net

Carbonyl Sulfide (COS) Pathway: In this pathway, thiocyanate is first hydrolyzed to carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). The COS is then further hydrolyzed to hydrogen sulfide (H₂S) and carbon dioxide (CO₂). The sulfide is subsequently oxidized to sulfate (B86663) (SO₄²⁻). This pathway is characteristic of bacteria like Thiobacillus thioparus. rsc.orgasm.org

Cyanate (B1221674) (CNO⁻) Pathway: This pathway involves the initial cleavage of thiocyanate into sulfide (S²⁻) and cyanate (OCN⁻). The cyanate is then hydrolyzed to ammonia (NH₃) and carbon dioxide (CO₂). This pathway has been observed in various bacteria, including some Pseudomonas and Thiobacillus strains. rsc.orgresearchgate.netfrontiersin.org

The final products of both pathways are typically ammonia and sulfate, which can be assimilated by the microorganisms or may require further treatment. researchgate.net

The microbial degradation of thiocyanate is mediated by specific enzymes. The key enzymes in the two main pathways are thiocyanate hydrolase and cyanate hydratase. frontiersin.orgfrontiersin.org

Thiocyanate Hydrolase (SCNase): This enzyme catalyzes the first step of the COS pathway, hydrolyzing thiocyanate to carbonyl sulfide and ammonia. asm.orgfrontiersin.org It is a notable enzyme found in thiocyanate-degrading bacteria like Thiobacillus thioparus. asm.org Genetic studies have shown that thiocyanate hydrolase has an evolutionary relationship to nitrile hydratases. asm.org

Cyanate Hydratase (or Cyanase): This enzyme is crucial for the cyanate pathway. After thiocyanate is cleaved to produce cyanate, cyanate hydratase catalyzes the hydrolysis of cyanate into ammonia and carbon dioxide. researchgate.netfrontiersin.org This enzyme is found in a wide range of bacteria and is essential for detoxifying cyanate, which can be inhibitory to cellular processes. researchgate.netescholarship.org The presence and activity of cyanase are often co-regulated with the enzymes responsible for the initial breakdown of thiocyanate. escholarship.org

Thiocyanate in Wastewater Treatment

The presence of thiocyanate in industrial wastewater, such as from gold ore processing and coal gasification, necessitates effective treatment strategies before discharge into the environment. nih.govescholarship.org Biological treatment systems, particularly activated sludge processes, are commonly employed and have proven successful at laboratory and full-scale operations. scielo.brnih.gov

These systems utilize microbial consortia that can efficiently degrade thiocyanate. rsc.org A typical biological treatment process for thiocyanate-laden wastewater involves multiple stages to ensure complete removal of both thiocyanate and its nitrogenous breakdown products. bqewater.com

Biological Oxidation: In a first aerobic reactor, microorganisms oxidize the sulfur component of thiocyanate to sulfate and convert the nitrogen component to ammonia. bqewater.com

Nitrification: The effluent, now rich in ammonia, is passed to a second aerobic reactor. Here, nitrifying bacteria (e.g., Nitrosomonas, Nitrobacter) oxidize the ammonia sequentially to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻). bqewater.com

Denitrification: In a final anoxic reactor, denitrifying bacteria use the nitrate as an electron acceptor to oxidize an added carbon source (or sometimes residual compounds), reducing the nitrate to harmless nitrogen gas (N₂), which is released into the atmosphere. bqewater.com

This multi-step biological process can achieve high removal efficiencies for thiocyanate and total nitrogen, producing an effluent that is compliant with environmental discharge regulations. bqewater.comspringernature.com More advanced systems may couple different microbial processes, such as anammox (anaerobic ammonium (B1175870) oxidation) with thiocyanate-driven denitrification, to create more efficient and sustainable treatment solutions. springernature.com

Overview of Thiocyanate Degrading Bacteria and Pathways
Bacterial GenusDegradation Pathway NotedKey Enzyme SystemSource/Context
ThiobacillusCOS and Cyanate Pathways rsc.orgfrontiersin.orgThiocyanate Hydrolase, Cyanate Hydratase frontiersin.orgfrontiersin.orgGold mine wastewater, coking wastewater rsc.orgspringernature.com
PseudomonasCyanate Pathway rsc.orgCyanate Hydratase researchgate.netContaminated soil, industrial effluents scielo.brrsc.org
AcremoniumNot specified, produces NH₃ and SO₄²⁻ researchgate.netNot specified researchgate.netCoke-oven gas wastewater condensate researchgate.net
ParacoccusNot specified scielo.brNot specified scielo.brIndustrial wastewaters scielo.br
BurkholderiaNot specified rsc.orgNot specified rsc.orgCoke wastewater treatment plant scirp.org

Microbial Fuel Cells for Thiocyanate Degradation

Microbial fuel cells (MFCs) represent an emerging technology for the remediation of thiocyanate (SCN⁻) from industrial wastewater, offering the dual benefit of pollutant removal and electricity generation. frontiersin.orgnih.gov Research has demonstrated that MFCs can effectively degrade thiocyanate, a toxic compound prevalent in effluents from mining and metallurgical industries. frontiersin.orgnih.gov

In these systems, a consortium of microorganisms at the anode oxidizes thiocyanate, releasing electrons, protons, and other byproducts. frontiersin.org Studies have shown that simultaneous thiocyanate degradation and electrical current generation can be achieved, even at low temperatures, which is a significant advantage for industries located in cold climates. frontiersin.orgnih.gov For instance, in a study on low-temperature MFCs, maximum current densities of 675.0 mA/m³ and 592.6 mA/m³ were recorded, with corresponding thiocyanate degradation rates of 0.123 mM/day and 0.068 mM/day. frontiersin.orgnih.gov

Metatranscriptomic analysis of the microbial communities in these MFCs has identified Thiobacillus-like populations as the dominant and most active microorganisms responsible for thiocyanate degradation. frontiersin.orgnih.gov The primary degradation pathway suggested by these studies is the 'cyanate' pathway. frontiersin.orgnih.gov In this process, thiocyanate is first broken down, and the resulting sulfide is oxidized to sulfate, which releases electrons that are transferred to the anode. frontiersin.orgnih.gov The ammonium produced during this degradation is assimilated by the microbes as a nitrogen source. frontiersin.orgnih.gov

Further research has explored the use of dual-chamber MFCs (D-MFCs) for treating complex industrial effluents like coke-oven wastewater, which contains phenol (B47542) and thiosulfate (B1220275) in addition to thiocyanate. iwaponline.com In such a system, phenol and thiosulfate were degraded in the anode chamber, while thiocyanate was subsequently degraded in the cathode chamber at a high rate of 250 mg/L/day. iwaponline.com This separation prevents the inhibition of thiocyanate degradation by phenol. iwaponline.com The pre-enrichment of a thiocyanate-degrading biofilm on the air cathode was shown to accelerate the degradation process. iwaponline.com

Table 1: Performance of Thiocyanate-Degrading Microbial Fuel Cells

MFC Type Key Pollutants Degradation Rate Current Density Dominant Microorganism Reference
Low-Temperature MFC Thiocyanate 0.123 mM/day 675.0 mA/m³ Thiobacillus-like frontiersin.orgnih.gov

Adsorption and Electrosorption for Wastewater Purification

Adsorption and electrosorption are effective physical methods for removing thiocyanate from wastewater, utilizing high-surface-area materials to capture the pollutant ions. researchgate.netacs.org Various adsorbents have been investigated for their efficacy in thiocyanate removal, including activated carbon, hydrotalcite, zeolite, and steel-making slags. researchgate.net The uptake of thiocyanate is not solely dependent on the porous features of the adsorbent but is significantly influenced by the affinity between the ion and the adsorbent material. researchgate.net

In comparative studies, hydrotalcite has shown the highest retention of thiocyanate in synthetic solutions, followed by activated carbon and zeolite. researchgate.net However, in real industrial wastewater containing organic matter, the efficiency of hydrotalcite can be significantly reduced, whereas activated carbon and steel-making slags maintain their retention ability due to their open porous structures. researchgate.net This makes steel-making slag a potential low-cost adsorbent for treating real-world effluents from processes like coke-making. researchgate.net

Research focusing on high-area carbon-cloth electrodes has explored both adsorption (at open-circuit potential) and electrosorption (under an applied potential) for the removal of thiocyanate and other anions like ethyl xanthate. acs.orgacs.org These carbon-cloth materials have demonstrated the capability to almost completely remove these noxious ions from water. acs.orgwiley.com The effectiveness of the carbon cloth can be enhanced by pre-wetting the material before the adsorption process. acs.orgacs.org

Interestingly, competitive adsorption studies have revealed a high degree of selectivity. When both ethyl xanthate and thiocyanate are present in a solution, the ethyl xanthate is preferentially adsorbed onto the carbon-cloth electrode, and the adsorption of the thiocyanate ion is prevented. acs.orgacs.org This discriminatory effect could be harnessed for developing powerful separation processes for specific anions in wastewater treatment. acs.orgwiley.com

Electrochemical methods, such as membrane capacitive deionization (MCDI), have also been applied to remove thiocyanate from mining process water. journalssystem.com In one study, the electrosorption of thiocyanate on the electrodes reached an equilibrium after 60 minutes, with a total salt removal of 3150 mg/m². journalssystem.com However, the recovery of thiocyanate during the desorption phase was lower compared to other ions like sulfate, possibly due to its oxidation at the electrode surface during regeneration. journalssystem.com

Table 2: Adsorption Capacity of Various Adsorbents for Thiocyanate

Adsorbent Type of Water Adsorption Capacity Key Findings Reference
Hydrotalcite Synthetic Solution High Highest retention among tested materials. researchgate.net
Activated Carbon Real Wastewater Moderate Retention ability less affected by organic matter. researchgate.net
Steel-making Slag Real Wastewater Moderate Potential low-cost adsorbent for industrial use. researchgate.net
Carbon-Cloth Electrode Aqueous Solution High Can achieve almost complete removal. acs.orgwiley.com

Applications and Industrial Significance in Academic Contexts

Ethyl Thiocyanate (B1210189) as a Building Block in Organic Synthesis

Organic thiocyanates, including ethyl thiocyanate, are recognized as valuable building blocks in synthetic organic chemistry. wikipedia.orgacs.org They serve as important intermediates, providing efficient pathways to a variety of sulfur-containing functional groups and molecular scaffolds. solubilityofthings.comwikipedia.org The reactivity of the thiocyanate group allows for its conversion into other functionalities like thiols, sulfides, and thioethers, making it a key component in the synthesis of complex organic molecules. nih.gov Its utility spans the creation of pharmaceuticals, agrochemicals, and specialized heterocyclic structures. imarcgroup.comcymitquimica.com

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. imarcgroup.comsolubilityofthings.comprocurementresource.comlookchem.com It is employed as a reagent or building block in the production of drugs targeting a range of diseases. procurementresource.comalibaba.com Research has demonstrated its function in the development of active pharmaceutical ingredients (APIs). cymitquimica.comprocurementresource.com

For instance, derivatives of this compound have been investigated for their potent activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. acs.org Specifically, aryloxythis compound derivatives were designed and synthesized, showing significant antiproliferative effects. acs.org Another notable application is in the synthesis of intermediates for apalutamide, a drug used in cancer therapy. google.com The process involves the cyclization of an intermediate compound with a thiocyanate salt, such as potassium or sodium thiocyanate, to form a key structural component. google.com

The agrochemical sector represents a significant area of application for this compound. imarcgroup.com It functions as an essential intermediate in the synthesis of various agrochemical products, particularly insecticides, designed for crop protection. solubilityofthings.comprocurementresource.comontosight.aiprocurementresource.com Its effectiveness against a range of pests contributes to its demand in the agricultural industry. procurementresource.comprocurementresource.com The compound is used to create active ingredients that help enhance agricultural yields by controlling pest populations. imarcgroup.comprocurementresource.com

The primary role of this compound in this field is as a precursor to more complex active compounds. procurementresource.comontosight.ai Its chemical structure is incorporated into larger molecules that exhibit pesticidal properties. The demand for effective crop protection solutions, driven by factors like the push for higher yields, underpins the continued use of this compound in this industrial context. procurementresource.com

The thiocyanate group is a versatile functional group for constructing sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry and materials science. nih.gov this compound and related compounds serve as precursors in these synthetic routes. ontosight.ai For example, α-thiocyanato ketones, which can be derived from thiocyanates, are valuable intermediates for synthesizing heterocyclic molecules like thiazoles. acs.org Research has shown a copper-catalyzed reaction involving a thiocyanate source and terminal alkynes to produce enaminone-based alkynyl sulfides, which can then be cyclized to form medicinally relevant ethyl 2-aminomethylthiazole-5-carboxylate derivatives. acs.org

Furthermore, β-ketothioamides (KTAs), which can be synthesized using isothiocyanates, are versatile precursors for a wide array of heterocycles due to the presence of both sulfur and nitrogen heteroatoms. chim.it These KTAs can undergo cyclization reactions to form important frameworks such as 1,3-thiazolidin-4-ones. chim.it

Role as a Reagent in Chemical Research

Beyond its role as a building block, this compound is utilized as a reagent in various chemical reactions and research applications. imarcgroup.comprocurementresource.comalibaba.com It is a component in laboratory research for exploring novel compounds and developing new synthetic methodologies. imarcgroup.comlabscoop.com For example, it has been used in studies of plant physiology to understand responses to environmental stressors. procurementresource.comprocurementresource.com

In a specific application, this compound was used in the laboratory synthesis of hydrogen cyanide through an in-situ reduction with dithiothreitol. sigmaaldrich.comsigmaaldrich.com Aryl thiocyanates have also been studied as reagents for preparing activated esters. acs.org The compound's reactivity makes it a useful tool for introducing the thiocyanate group into molecules, which can then be further transformed. solubilityofthings.com

Emerging Applications in Green Chemistry

There is growing interest in the application of this compound and related compounds within the principles of green chemistry. imarcgroup.com Research efforts are focused on developing more environmentally friendly and sustainable synthetic routes. rsc.org One such advancement is the use of photochemical and electrochemical methods for thiocyanation. nih.gov These techniques utilize light or electrical energy as a direct energy source, avoiding the need for chemical initiators or harsh reagents, thus presenting a greener alternative for creating C–SCN bonds. nih.gov

Solvent-free reaction conditions are another hallmark of green chemistry. A simple, one-pot, three-component reaction involving ammonium (B1175870) thiocyanate, aroyl chlorides, and ethyl carbazate (B1233558) has been developed for the synthesis of 1,2,4-triazole-3-thione derivatives without the use of hazardous solvents. tandfonline.com Similarly, mechanochemical methods, which use mechanical force instead of bulk solvents, have been employed for the C-H thiocyanation of indoles, using sodium thiocyanate as the sulfur source. rsc.org

Potential in Materials Science (e.g., Ionic Liquids)

This compound is a key component in the synthesis of certain ionic liquids (ILs), which are salts with low melting points that are being explored for a wide range of applications in materials science. researchgate.netgoogle.com A prominent example is 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([EMIM][SCN]), an ionic liquid known for its low viscosity and high ionic conductivity compared to other ILs. researchgate.net

The properties of [EMIM][SCN] make it a candidate for several advanced applications:

Green Propellants: In the search for less toxic and carcinogenic alternatives to traditional hydrazine-based rocket fuels, [EMIM][SCN] has been shown to be hypergolic (igniting on contact) with highly concentrated hydrogen peroxide, making it a promising "green" fuel candidate. dlr.de

Electrochemical Devices: [EMIM][SCN] has been investigated as an electrolyte for electrochemical double-layer capacitors due to its high conductivity. researchgate.net It has also been used as a passivation agent in perovskite solar cells, where it helps to passivate defects and improve device efficiency and stability. researchgate.net

Heat Transfer Fluids: IoNanofluids, which are suspensions of nanoparticles in ionic liquids, are being studied as advanced heat transfer media. Dispersions of carboxyl-functionalized multi-walled carbon nanotubes in [EMIM][SCN] have shown significant enhancement in thermal conductivity. mdpi.com

Gas Separation: Composites made by impregnating metal-organic frameworks (MOFs) with [EMIM][SCN] have demonstrated exceptional selectivity for CO₂/CH₄ separation, highlighting its potential in carbon capture technologies. researchgate.net

Biochemical Applications (e.g., Vibrational Probes)

This compound serves as a crucial model compound in the development and application of vibrational probes for studying biomolecular systems. nih.gov Its nitrile (-C≡N) stretching vibration provides a sensitive spectroscopic marker that is utilized to investigate the local environment within complex biological macromolecules like proteins. nih.govresearchgate.net The primary application of this compound and the broader class of thiocyanate probes in biochemistry is to measure and map local electric fields, hydrogen bonding interactions, and structural dynamics at specific sites within proteins. nih.govrsc.org

The utility of the thiocyanate moiety as a probe stems from several key characteristics. Its nitrile stretching mode appears in a region of the infrared (IR) spectrum (around 2150 cm⁻¹) that is largely free from absorption by the protein itself or by water, minimizing spectral interference. aip.orgaip.org This allows for clear detection and analysis of the probe's signal. The frequency of this vibrational mode is exquisitely sensitive to its immediate surroundings, shifting in response to changes in local polarity, electric fields, and the formation of hydrogen bonds. nih.govnih.gov

Researchers introduce the thiocyanate group into proteins site-specifically, most commonly by the chemical modification of a cysteine residue, which can be placed at a desired location using site-directed mutagenesis. nih.govrsc.org This process converts a cysteine to a thiocyanatoalanine residue. nih.gov this compound is often used as a model compound in these studies to calibrate and interpret the spectral shifts observed for the protein-bound probe. nih.govnih.gov

A significant area of research involves using the vibrational Stark effect (VSE) of the nitrile probe to quantify the magnitude of local electric fields within a protein's interior. nih.govnih.gov The change in the vibrational frequency of the probe is related to the strength of the local electric field projected onto the probe's transition dipole moment. ionike.com This allows for an unprecedented, quantitative view of the electrostatic environment that governs protein function, catalysis, and ligand binding. nih.gov

Furthermore, detailed analysis of the nitrile probe's IR spectrum, often in combination with other techniques like ¹³C NMR spectroscopy, allows for the deconvolution of different environmental effects. nih.gov For instance, researchers can distinguish frequency shifts caused by general electrostatic changes from those caused by specific chemical interactions, such as the formation or breaking of a hydrogen bond to the nitrile nitrogen. nih.govnih.gov In a study on Aurora kinase A, this compound dissolved in various aprotic solvents was used as a control to demonstrate that the large spectral shifts observed for the protein-bound probe were indeed due to changes in its hydrogen-bonding state rather than just changes in local polarity. nih.gov

The data gathered from these vibrational probes provide detailed insights into enzyme mechanisms, protein folding, and allosteric regulation. For example, thiocyanate probes have been incorporated into enzymes like ketosteroid isomerase to map the electrostatic environment around the active site and into kinases like Aurora A to monitor conformational changes upon activation. nih.govnih.gov

Interactive Data Table: Vibrational Frequencies of Thiocyanate Probes in Different Environments

The following table displays the nitrile stretching frequency (νC≡N) for this compound and the related model compound mthis compound in various solvents, illustrating the sensitivity of the probe to its environment.

Interactive Data Table: Research Findings on Proteins Studied with Thiocyanate Vibrational Probes

This table summarizes key findings from studies where thiocyanate probes were incorporated into specific proteins to investigate their biochemical properties.

Q & A

Q. What are the key physicochemical properties of ethyl thiocyanate relevant to experimental design?

this compound (C₃H₅NS) has a high dielectric constant (29.6 at 68°F), indicating significant polarity, which makes it suitable as a solvent in reactions requiring polar media . Its molecular weight (87.143 g/mol) and structure (SCN– group bonded to an ethyl moiety) influence solubility and reactivity in organic synthesis. Researchers should prioritize measuring dielectric constants and dipole moments to assess solvent compatibility in reaction systems .

Q. How can this compound be synthesized in a laboratory setting, and what are common pitfalls?

A standard method involves nucleophilic substitution between ethyl halides (e.g., ethyl bromide) and thiocyanate salts (e.g., potassium or ammonium thiocyanate) in polar aprotic solvents. Key challenges include controlling side reactions (e.g., competing formation of ethyl isothiocyanate) and ensuring stoichiometric excess of thiocyanate to minimize byproducts . Purity can be verified via FT-IR (C≡N stretch at ~2100 cm⁻¹) and ¹H NMR (triplet for –CH₂–SCN at δ ~3.5 ppm) .

Q. What safety protocols are essential when handling this compound?

this compound is classified as hazardous due to its toxicity and potential for releasing HCN under decomposition. Researchers must use fume hoods, wear nitrile gloves, and avoid contact with acids or oxidizers. Storage should be in airtight containers under inert gas to prevent moisture absorption, which can lead to hydrolysis .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using pentafluorobenzyl bromide) is effective for trace analysis in biological or environmental samples. For real-time monitoring, UV-Vis spectroscopy (λmax ~270 nm) or ion-selective electrodes can be employed, though interference from other thiocyanates must be addressed .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound-based coordination complexes?

this compound acts as a bridging ligand in coordination polymers (e.g., Cd(II) or Co(II) complexes). Key variables include solvent polarity (e.g., ethyl acetate vs. MIBK), metal-to-ligand ratio, and reaction temperature. For example, [Cd(EIN)₂(SCN)₂] forms stable crystals in ethyl acetate, requiring slow evaporation to achieve high yields. X-ray diffraction and thermal analysis (TGA/DSC) are critical for structural validation .

Q. What methodological strategies resolve contradictions in equilibrium constants for iron(III)-thiocyanate systems involving this compound?

Discrepancies in reported equilibrium constants (e.g., Fe(SCN)²⁺ vs. Fe(SCN)₂⁺) arise from kinetic instability at high thiocyanate concentrations. A stopped-flow technique combined with global data analysis (e.g., ReactLab Equilibria) allows simultaneous determination of equilibrium constants and molar absorbance spectra, minimizing approximation errors .

Q. How does this compound enhance catalytic activity in redox relay reactions?

In thiocyanation of quinoxalinones, this compound participates in radical cross-coupling via a redox relay mechanism. Researchers should optimize electron-deficient aryl substrates and use catalytic Cu(I) to stabilize thiocyanate radicals. Kinetic studies (e.g., EPR spectroscopy) are recommended to track radical intermediates .

Q. What are the challenges in integrating this compound into energy storage materials?

When used in MoS₂ microflowers for supercapacitors, this compound improves ionic conductivity but may reduce thermal stability. Researchers must balance thiocyanate concentration (via TGA) and employ cyclic voltammetry to assess capacitance retention under high scan rates .

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in dielectric constant measurements for this compound?

Reported dielectric constants (e.g., 29.6 at 68°F) depend on temperature and solvent purity. Standardize measurements using a capacitance cell with calibrated thermostatic control and compare against reference solvents (e.g., water or ethanol) to validate instrument accuracy .

Q. What statistical approaches validate analytical methods for this compound in heterogeneous matrices?

Use multivariate regression (e.g., PCA or PLS) to account for matrix effects in GC-MS or UV-Vis data. For instance, in antioxidant assays (ferric thiocyanate method), validate lipid oxidation inhibition rates against controls (α-tocopherol) using ANOVA with post-hoc Tukey tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.